1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
Description
BenchChem offers high-quality 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H3F4NO3 |
|---|---|
Molecular Weight |
225.10 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,4-difluoro-3-nitrobenzene |
InChI |
InChI=1S/C7H3F4NO3/c8-3-1-2-4(9)6(15-7(10)11)5(3)12(13)14/h1-2,7H |
InChI Key |
AANYDFZZWCJOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])OC(F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene: A Keystone Intermediate for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and prospective applications in the development of novel therapeutics, all grounded in established scientific principles.
Core Chemical Identity and Properties
1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene is a substituted nitrobenzene bearing both fluorine and difluoromethoxy functional groups. These moieties are of high interest in drug design due to their ability to modulate a molecule's physicochemical and pharmacokinetic properties.
CAS Number: 1803827-57-7[1]
Molecular Formula: C₇H₃F₄NO₃[1]
Molecular Weight: 225.10 g/mol [1]
Structural and Physicochemical Characteristics
The unique arrangement of electron-withdrawing groups on the benzene ring profoundly influences the compound's reactivity and properties. The nitro group, along with the fluorine atoms and the difluoromethoxy group, creates a complex electronic environment that can be strategically exploited in organic synthesis.
| Property | Value/Description | Source |
| CAS Number | 1803827-57-7 | [1] |
| Molecular Formula | C₇H₃F₄NO₃ | [1] |
| Molecular Weight | 225.10 | [1] |
| Physical State | Likely a solid at room temperature, given the properties of similar nitroaromatic compounds. | Inferred from related compounds |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from related compounds |
Below is a diagram illustrating the chemical structure of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene.
Caption: Chemical structure of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene.
Strategic Importance in Medicinal Chemistry
The incorporation of fluorine and fluorinated alkyl groups is a well-established strategy in modern drug discovery.[2][3] These modifications can lead to significant improvements in a drug candidate's profile.
The difluoromethoxy group (-OCHF₂) is particularly noteworthy. It can act as a bioisostere for other functional groups, such as a hydroxyl or methoxy group, while offering distinct advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, which can prolong the half-life of a drug.[4]
-
Modulation of Lipophilicity: The difluoromethoxy group can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.[4]
-
Altered Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be crucial for target binding.
The presence of fluorine atoms directly on the aromatic ring also contributes to improved pharmacokinetic properties and binding affinity.
Plausible Synthetic Pathways
A potential synthetic approach could commence with a suitably substituted nitrophenol, followed by difluoromethoxylation and subsequent functional group manipulations.
Caption: A plausible synthetic workflow for 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a scientifically informed projection and should be optimized and validated in a laboratory setting.
Step 1: Nitration of 2,5-Difluorophenol
-
To a stirred and cooled (0-5 °C) solution of 2,5-difluorophenol in a suitable solvent (e.g., dichloromethane), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by carefully pouring it into ice-water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the nitrated intermediate.
Step 2: Difluoromethoxylation
-
Dissolve the nitrated intermediate from Step 1 in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Add a base (e.g., potassium carbonate or sodium hydroxide) to the solution.
-
Introduce a difluoromethane source, such as difluorochloromethane (ClCHF₂), into the reaction mixture at an elevated temperature.[8]
-
Maintain the reaction at the elevated temperature, monitoring for completion.
-
After the reaction is complete, cool the mixture, and extract the product with an organic solvent.
-
Purify the crude product by a suitable method, such as column chromatography, to yield 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene.
Potential Applications in Drug Development
Given its structural features, 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene is a promising starting material for the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized to create diverse chemical scaffolds.
This compound could serve as a key intermediate in the development of:
-
Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings that bind within the ATP-binding pocket of the enzyme.
-
Antiviral and Anticancer Agents: The incorporation of fluorine is a common strategy in the design of antiviral and anticancer drugs to enhance their efficacy and pharmacokinetic profiles.[9]
-
Central Nervous System (CNS) Agents: The modulation of lipophilicity by the difluoromethoxy group can be advantageous for designing drugs that need to cross the blood-brain barrier.
Safety and Handling
As with any nitroaromatic compound, 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene should be handled with care in a well-ventilated fume hood.[10][11][12][13][14] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Potential Hazards:
-
Toxicity: Nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[15]
-
Irritation: May cause skin and eye irritation.[13]
-
Flammability: While not highly flammable, it may be combustible.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene represents a valuable and versatile building block for medicinal chemists. Its unique combination of fluorine and difluoromethoxy substituents offers a powerful tool for fine-tuning the properties of drug candidates. The plausible synthetic routes and potential applications outlined in this guide underscore its significance in the ongoing quest for novel and more effective therapeutics. As research in fluorination chemistry continues to advance, the utility of such specialized intermediates is expected to grow, paving the way for the next generation of innovative medicines.
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The Difluoromethoxy Group: A Strategic Bioisostere for Modern Drug Design
Abstract
The strategic incorporation of fluorine into drug candidates is a pillar of modern medicinal chemistry. Among the diverse array of fluorinated motifs, the difluoromethoxy group (–OCF₂H) has emerged as a uniquely powerful tool for lead optimization. This technical guide provides an in-depth analysis of the bioisosteric potential of the –OCF₂H group, detailing its distinct physicochemical properties, its role in mitigating metabolic liabilities, and its ability to preserve or enhance target interactions. We will explore the causality behind its effects on lipophilicity, pKa, and hydrogen bonding, and provide validated experimental protocols for its synthesis and evaluation. Through case studies of approved drugs such as Pantoprazole and Roflumilast, this guide illustrates the tangible benefits of the –OCF₂H group, establishing it as a strategic asset for researchers, scientists, and drug development professionals seeking to overcome common challenges in medicinal chemistry.
Introduction: The Strategic Value of Fluorine and Bioisosterism
The introduction of fluorine into small molecules can profoundly alter their physicochemical and pharmacokinetic properties.[1] Its high electronegativity and the strength of the carbon-fluorine bond can be leveraged to modulate acidity, basicity, conformation, and, critically, metabolic stability.[1][2] These modifications often translate into improved drug-like properties, including enhanced target selectivity, greater systemic exposure, and increased resistance to metabolic degradation.[1]
A cornerstone of the lead optimization process is the concept of bioisosterism, where a functional group in a lead compound is replaced by another group with similar steric and electronic characteristics to improve the molecule's overall profile. The goal is to retain or enhance desired biological activity while optimizing pharmacokinetic and toxicological properties.
Within this framework, the difluoromethoxy (–OCF₂H) group has become an increasingly important moiety.[3][4] It is not merely another fluorinated substituent; its unique combination of properties—acting as a metabolically stable, lipophilic hydrogen bond donor—provides a sophisticated solution to several common drug design hurdles.[5][6] This guide will dissect the properties that make the –OCF₂H group a premier bioisostere for methoxy, hydroxyl, and other functional groups.
Section 1: Physicochemical Profile of the Difluoromethoxy Group
The utility of the –OCF₂H group stems from a unique and advantageous balance of lipophilicity, electronic effects, and hydrogen bonding capability.[5]
Lipophilicity (logP) and Solubility
The –OCF₂H group generally increases a molecule's lipophilicity compared to a methoxy (–OCH₃) group, but to a lesser extent than the more heavily fluorinated trifluoromethoxy (–OCF₃) group.[3][7] This moderate increase can be highly beneficial for improving membrane permeability and oral absorption without introducing the excessive lipophilicity that can lead to poor solubility, increased metabolic liabilities, or off-target effects.[7] It is crucial to recognize that the impact on lipophilicity is context-dependent and can be influenced by the electronic environment of the scaffold to which it is attached.[5][6]
Electronic Effects and pKa Modulation
With a Hammett σp constant of approximately +0.14, the difluoromethoxy group is classified as weakly electron-withdrawing.[3][5] This property can be used to fine-tune the pKa of nearby acidic or basic centers. For instance, attaching an –OCF₂H group to an aromatic ring can decrease the basicity of a neighboring amine, which can be a critical adjustment for optimizing target binding or improving pharmacokinetic properties.
The "Lipophilic Hydrogen Bond Donor"
A defining and rare characteristic of the –OCF₂H group is the acidity of its hydrogen atom, which allows it to function as a hydrogen bond donor.[5] This is a highly unusual feature for a lipophilic group. The hydrogen bond acidity parameter (A) for the difluoromethyl group is in the range of 0.085–0.126, which is comparable to that of a thiophenol or an aniline, though not as strong as a hydroxyl group.[5][6][8] This unique capability allows it to serve as a bioisostere for functionalities like hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, enabling the preservation of critical hydrogen-bonding interactions with a biological target while simultaneously increasing lipophilicity and metabolic stability.[5][9]
Conformational Influence
The stereoelectronic properties of the difluoromethoxy group can exert significant influence over the conformational preferences of a molecule.[10] The gauche effect, driven by hyperconjugative interactions between C–F and adjacent bonds, can stabilize specific rotamers.[10] This conformational locking can pre-organize a drug molecule into a bioactive conformation, thereby enhancing binding affinity for its target. In macrocyclic systems, for example, the introduction of a difluoroalkoxy group has been shown to alter the conformational equilibrium, demonstrating its potential as a tool to modulate molecular shape.[11][12]
Data Presentation: Comparative Physicochemical Properties
To contextualize the properties of the difluoromethoxy group, the following table summarizes key physicochemical parameters in comparison to other common substituents.
| Substituent | Hansch π (Lipophilicity) | Hammett Constant (σp) | H-Bond Acidity (A) | H-Bond Basicity (B) | Notes |
| -H | 0.00 | 0.00 | 0.00 | ~0.10 | Baseline reference |
| -OH | -0.67 | -0.37 | ~0.37 | ~0.45 | Strong H-bond donor/acceptor, metabolically labile |
| -OCH₃ | -0.02 | -0.27 | 0.00 | ~0.45 | H-bond acceptor, prone to O-demethylation |
| -OCF₂H | +0.4 to +0.6 | +0.14 | ~0.10 | ~0.25 | Lipophilic H-bond donor , metabolically stable |
| -OCF₃ | +1.04 | +0.35 | 0.00 | ~0.15 | Highly lipophilic, H-bond acceptor, metabolically stable |
Note: Values are representative and can vary based on molecular context and measurement conditions.[3][5][6]
Section 2: The –OCF₂H Group as a Bioisosteric Replacement
The true power of the difluoromethoxy group lies in its application as a bioisostere to solve specific drug design problems. Its ability to mimic other functional groups while conferring metabolic stability is a key strategic advantage.
Replacing the Methoxy Group (–OCH₃): Blocking Metabolic Hotspots
A primary driver for incorporating the –OCF₂H group is to enhance metabolic stability.[3] Methoxy groups are frequently sites of oxidative metabolism, specifically O-demethylation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and low bioavailability.[5]
-
Causality: The C-F bonds in the difluoromethoxy group are significantly stronger than C-H bonds and are highly resistant to enzymatic cleavage.[1] By replacing a labile methoxy group with an –OCF₂H group, medicinal chemists can effectively "shield" this metabolic hotspot. This strategic replacement blocks a key pathway of degradation, often resulting in a longer plasma half-life and improved overall drug exposure.[3][13]
Mimicking the Hydroxyl Group (–OH): A Stable Hydrogen Bond Donor
The hydroxyl group is a critical pharmacophore, frequently involved in potent hydrogen bond interactions within a target's binding site. However, it is also a primary site for metabolic glucuronidation or oxidation, leading to rapid elimination.
-
Causality: The –OCF₂H group can serve as a bioisostere for the –OH group by providing a hydrogen bond donor functionality.[5][6] While the hydrogen bond is weaker than that of a hydroxyl group, it is often sufficient to maintain the necessary interaction for biological activity.[8] The crucial advantage is the simultaneous enhancement of metabolic stability and the increase in lipophilicity, which can improve membrane permeability. This makes the –OCF₂H group an excellent choice when the metabolic liability of a hydroxyl group hinders the development of a lead compound.[14]
Section 3: Practical Implementation and Evaluation Workflow
The successful application of the –OCF₂H group requires both efficient synthetic access and a robust workflow for evaluating its impact.
Synthetic Accessibility
The introduction of the difluoromethoxy group has become increasingly feasible. A common and practical method involves the reaction of a phenol with a source of difluorocarbene.[3][4] More recent advances in photoredox catalysis are further expanding the toolkit for late-stage difluoromethoxylation, allowing for the modification of complex molecules.[4][15]
This protocol outlines a general procedure for the difluoromethylation of a phenolic substrate using sodium chlorodifluoroacetate as a difluorocarbene precursor.[3]
-
Materials:
-
Phenolic starting material (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard reaction glassware, heating mantle, and magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution and stir.
-
Begin heating the mixture to 90-100 °C.
-
Once the temperature has stabilized, add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours. Causality: Slow addition is necessary to control the exothermic generation of difluorocarbene and prevent side reactions.
-
Maintain the reaction at 90-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.
-
Evaluating the Impact of –OCF₂H Substitution
A systematic, self-validating workflow is essential to confirm that the bioisosteric replacement has achieved the desired outcome without introducing new liabilities.
This assay quantifies the metabolic stability of a compound, providing direct evidence for the effectiveness of the –OCF₂H substitution in blocking metabolism.[3][5]
-
Materials:
-
Test compound and non-fluorinated parent compound (10 mM stocks in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6PD)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plates, incubator/shaker (37°C), centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of the test compounds in buffer (final DMSO concentration <0.5%).
-
In a 96-well plate, add the liver microsomes to the phosphate buffer.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Causality: NADPH is a required cofactor for CYP450 enzyme activity. Its addition starts the metabolic process.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the ice-cold stopping solution. Causality: The organic solvent precipitates the microsomal proteins, halting all enzymatic activity instantly.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the percentage of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k . A longer t½ for the –OCF₂H analog compared to the parent compound validates the strategy.
-
Section 4: Case Studies in Approved Drugs
The theoretical advantages of the difluoromethoxy group are validated by its presence in several successful, FDA-approved drugs.
Pantoprazole (Protonix®)
Pantoprazole is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).[3][5] It is a prodrug that requires activation in the acidic environment of the stomach's parietal cells.[5]
-
Role of the –OCF₂H Group: The difluoromethoxy group on the benzimidazole ring is crucial for the molecule's chemical stability.[3] It allows the prodrug to survive transit through the body and reach its target site (the parietal cell canaliculus) before undergoing the necessary acid-catalyzed activation to its active form, a sulfenamide, which then irreversibly inhibits the H⁺/K⁺-ATPase proton pump.[5]
Roflumilast (Daliresp®)
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[3][5]
-
Role of the –OCF₂H Group: In Roflumilast, the difluoromethoxy group is a key contributor to both its high potency and its metabolic stability.[3] By inhibiting the PDE4 enzyme, Roflumilast prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to a reduction in inflammatory responses.[5] The metabolic robustness conferred by the –OCF₂H group ensures sufficient drug exposure to maintain this inhibitory effect.
Conclusion
The difluoromethoxy group offers a sophisticated and highly advantageous profile for the medicinal chemist. Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful and validated tool for optimizing lead compounds.[3][5] By strategically replacing metabolically labile groups like methoxy or hydroxyl moieties, the –OCF₂H group can significantly enhance pharmacokinetic properties while maintaining or even improving biological activity. The successful application of this group in approved therapeutics like Pantoprazole and Roflumilast firmly establishes its importance in modern drug discovery.[3] As synthetic methodologies continue to advance, the rational deployment of the difluoromethoxy group is poised to play an even greater role in the design of next-generation medicines.
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The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]
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Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
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Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]
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Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]
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Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]
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Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. J-STAGE. [Link]
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Applications and strategies for the synthesis of difluoromethoxylated (hetero)arenes. Wiley Online Library. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]
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Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
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Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC. [Link]
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CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. ResearchGate. [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ResearchGate. [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]
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The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. [Link]
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Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. ResearchGate. [Link]
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Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. Wiley Online Library. [Link]
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Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. [Link]
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Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC. [Link]
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The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Royal Society of Chemistry. [Link]
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Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]
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Beyond the SDS: A Technical Guide to the Safe Handling and Reactivity of Fluorinated Nitrobenzenes in Drug Development
Introduction
In pharmaceutical synthesis, fluorinated nitrobenzenes (e.g., 1-fluoro-4-nitrobenzene, 2,4-difluoronitrobenzene) are foundational building blocks. Their highly electron-deficient aromatic rings make them premier substrates for Nucleophilic Aromatic Substitution (SNAr), a critical pathway for synthesizing fluoroquinolone antibiotics and oxazolidinones like linezolid.
However, as a Senior Application Scientist, I frequently observe that standard Safety Data Sheets (SDS) are treated as mere regulatory checkboxes. To ensure true process safety, the SDS must be interpreted as a dynamic thermodynamic and toxicological blueprint. This whitepaper decodes the hidden mechanistic hazards of fluorinated nitrobenzenes and provides self-validating protocols for their safe application in drug development.
Mechanistic Toxicology: Decoding the H-Codes
Standard SDS documentation lists hazard codes such as H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled)[1]. While these indicate acute lethality, they do not explain the causality of the toxicity, which is vital for designing effective exposure controls.
The primary toxicological threat of nitroaromatics is their ability to induce methemoglobinemia. Upon systemic absorption—often accelerated by the lipophilicity of the fluorine substituent—the nitro group undergoes enzymatic reduction by hepatic cytochrome P450 enzymes. This forms a highly reactive N-arylhydroxylamine intermediate. This intermediate acts as a potent oxidizing agent, converting the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). The resulting methemoglobin is incapable of binding oxygen, leading to severe tissue hypoxia, cyanosis, and potentially fatal respiratory failure[2].
Biochemical pathway of fluorinated nitrobenzene-induced methemoglobinemia.
Thermodynamic Instability: The Hidden Runaway Hazard
The most critical oversight in handling fluorinated nitrobenzenes is underestimating their thermal instability. The SDS typically lists them simply as "Combustible liquids" (H227). However, the real danger lies in their autocatalytic decomposition profile.
Nitroaromatics possess a high bond-dissociation energy (BDE) for the C-NO₂ bond (approx. 297 ± 17 kJ/mol). Yet, once a thermal runaway is triggered, the compounds release massive amounts of heat and non-condensable gases, leading to instantaneous overpressurization and explosion[3]. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) reveal that nitroaromatics exhibit severe exothermic activity starting between 260 °C and 300 °C, with massive enthalpy changes of approximately -2.5 × 10³ J/g[4].
Furthermore, the presence of basic contaminants (e.g., NaOH, Na₂CO₃) or transition metals (e.g., Fe₂O₃ from reactor walls) significantly lowers the onset temperature (
Table 1: Quantitative Safety & Physical Data for Key Fluorinated Nitrobenzenes
| Compound | CAS Number | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Key GHS Hazard Codes |
| 1-Fluoro-4-nitrobenzene | 350-46-9 | 205 | 1.33 | 90 | H302, H312, H331, H373, H227 |
| 2,4-Difluoronitrobenzene | 446-35-5 | 203–204 | 1.45 | 90 | H301, H315, H319, H335, H227 |
Data synthesized from MilliporeSigma SDS specifications.[1]
Case Study in Causality: The Halex Reaction Incident
To understand why protocol design is critical, we must examine historical failures. A well-documented industrial incident occurred during the batch conversion of 2,4-dichloronitrobenzene to 2,4-difluoronitrobenzene via a Halogen Exchange (Halex) reaction using potassium fluoride in dimethylacetamide (DMAc)[5].
The Causality of Failure: The reaction was operated at 145 °C. However, localized heating and the accumulation of distillation residues triggered a slow decomposition. The thermal runaway generated ketene gas (a highly flammable gas that forms explosive mixtures with air) and carbon dioxide. The spontaneous ignition of ketene resulted in a catastrophic reactor explosion[5]. This underscores why relying solely on standard boiling points is insufficient; the generation of reactive intermediates under thermal stress dictates the true hazard.
Experimental Protocol: Self-Validating SNAr Scale-Up
To mitigate the risks of toxicity and thermal runaway, any synthetic workflow involving fluorinated nitrobenzenes must be a self-validating system . This means every step must contain an analytical or physical check that prevents the progression to the next step if safety parameters are not met.
Step-by-Step Methodology for Safe SNAr Execution:
-
Purity Verification (Quality Control): Analyze the fluorinated nitrobenzene via HPLC/GC.
-
Causality: Impurities, particularly residual acids or transition metals from previous synthetic steps, act as catalysts that lower the activation energy for autocatalytic decomposition. If purity is <99%, repurify before use.
-
-
Thermal Profiling (DSC/ARC): Run a micro-scale DSC on the exact reaction mixture (substrate, nucleophile, solvent, and base).
-
Causality: You must determine the
of the specific mixture, not just the pure starting material, because bases (like K₂CO₃ or amines) lower the decomposition threshold. Ensure the maximum operating temperature is strictly maintained at least 50 °C below .
-
-
Continuous Flow Implementation: Transition from batch to microreactor continuous flow chemistry.
-
Causality: Flow reactors offer superior surface-area-to-volume ratios, ensuring immediate heat dissipation during the highly exothermic SNAr coupling. This prevents the localized hot spots that trigger runaway kinetics.
-
-
In-Line PAT Monitoring: Integrate in-line FTIR or Raman spectroscopy.
-
Causality: Real-time monitoring allows for the immediate detection of reaction stalling. If the conversion rate drops, the system automatically halts the reagent feed, preventing the dangerous buildup of unreacted explosive potential.
-
-
Controlled Quenching: Route the reactor effluent directly into a chilled (<20 °C) aqueous quench bath.
-
Causality: Immediate dilution and cooling neutralize unreacted nucleophiles and stabilize the fluorinated product, preventing secondary degradation reactions.
-
Self-validating safety workflow for scaling up SNAr reactions with nitroaromatics.
Emergency Response: Mechanistic Interventions
When an SDS recommends "Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide"[6], it lacks critical context.
-
Fire: Water spray is prioritized not just for extinguishing, but for cooling fire-exposed containers. Because nitroaromatics provide their own oxygen upon decomposition, smothering agents (like CO₂) may fail to stop a runaway reaction. Cooling is the only physical way to arrest the autocatalytic kinetics.
-
Spills: Never use basic absorbents to clean up a spill. Use inert materials (e.g., diatomaceous earth or sand). Causality: Strong bases can initiate exothermic polymerization or immediate decomposition of the nitroaromatic ring, turning a simple spill into a thermal event.
References
*[3] Title: Thermal Hazard Analysis of Nitroaromatic Compounds | Source: OAKTrust (Texas A&M University) | URL: 3 *[4] Title: Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures | Source: PubMed | URL: 4 *[1] Title: 1-Fluoro-4-nitrobenzene 99 350-46-9 | Source: Sigma-Aldrich | URL: 1 * Title: SAFETY DATA SHEET 2,4-Difluoronitrobenzene | Source: MilliporeSigma | URL: *[5] Title: An Accident Waiting to Happen? The Shell Halex Reaction | Source: Scientific Update | URL: 5 *[6] Title: 2,4-Difluoronitrobenzene - Safety Data Sheet | Source: ChemicalBook | URL: 6 *[2] Title: SAFETY DATA SHEET 1-Fluoro-4-nitrobenzene | Source: Sigma-Aldrich | URL: 2
Sources
- 1. 对氟硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. chemicalbook.com [chemicalbook.com]
Lipophilicity (LogP) of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
Executive Summary
In the optimization of fluorinated bioactive scaffolds, 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene (CAS: 1803827-57-7) represents a high-value intermediate. Its unique substitution pattern—combining two aromatic fluorine atoms, a nitro group, and a difluoromethoxy (-OCHF
This guide provides a rigorous technical framework for determining and interpreting the Lipophilicity (LogP) of this compound. Unlike standard alkyl-aromatics, the presence of the -OCHF
Structural Analysis & Theoretical Lipophilicity
Before initiating wet-lab protocols, a structural dissection is required to establish a predicted LogP window. This ensures that experimental results fall within a scientifically valid range and helps identify potential outliers caused by aggregation or hydrolysis.
The Fluorine Effect & Fragmental Contribution
The compound (
| Fragment | Electronic Effect ( | Lipophilicity Contribution ( | Mechanistic Insight |
| Benzene Core | N/A | +2.13 | Base hydrophobicity. |
| -F (x2) | +0.06 (Inductive EWG) | +0.14 (per F) | Increases metabolic stability; slight lipophilicity boost due to C-F bond hydrophobicity. |
| -NO | +0.78 (Strong EWG) | -0.28 | Polar; typically reduces LogP, but effect is dampened by flanking fluorines (ortho-effect). |
| -OCHF | +0.18 (Weak EWG) | ~ +0.60 | Critical Moiety. More lipophilic than -OCH |
Predicted LogP Calculation (Hansch-Leo Method):
Technical Note: The experimental value is likely to be slightly higher (2.8 – 3.1 ) due to the "shielding" effect where the bulky ortho-substituents (F and OCHF
Visualizing the Physiochemical Landscape
The following diagram illustrates the structural contributions to the compound's lipophilicity and the decision matrix for selecting the correct determination method.
Figure 1: Structural decomposition of LogP contributions and methodological workflow.
Experimental Methodologies
For fluorinated nitrobenzenes, standard computational models often fail due to intramolecular electronic effects. Therefore, experimental determination is mandatory.
Protocol A: RP-HPLC Determination (OECD 117 Adapted)
Best for: Rapid screening and comparative ranking against standards.
Principle: Lipophilicity correlates linearly with the capacity factor (
1. System Setup:
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic Methanol/Water (75:25 v/v) buffered to pH 7.4 (Ammonium Formate) to ensure the nitro group does not undergo pseudo-ionization artifacts.
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 254 nm (Nitro aromatic absorption).
2. Calibration Standards (Reference Set): Select standards with known LogP values bracketing the predicted range (1.5 – 4.0).
3. Execution:
-
Inject standards and calculate capacity factor
, where is the dead time (determined using Thiourea). -
Construct a calibration curve:
. -
Inject 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene (dissolved in mobile phase).
-
Interpolate the LogP from the regression line.
Self-Validating Check: If the correlation coefficient (
Protocol B: Shake-Flask Method (OECD 107)
Best for: Absolute validation and regulatory reporting.
Principle: Direct partitioning between n-octanol and water phases.
1. Phase Preparation:
-
Pre-saturation: Saturate n-octanol with water and water with n-octanol for 24 hours prior to use. This prevents volume shifts during the experiment.
2. Procedure:
-
Stock Solution: Dissolve 10 mg of the compound in 10 mL of pre-saturated n-octanol.
-
Partitioning: In a glass vial, combine 1:1 ratio (e.g., 2 mL each) of the stock octanol solution and pre-saturated water.
-
Equilibration: Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to break any emulsions (critical for fluorinated compounds which can act as surfactants).
-
Analysis: Carefully sample both phases (upper octanol, lower water). Analyze concentration in both phases using HPLC-UV.
3. Calculation:
Critical Control: Mass balance must be >95%. If the sum of the mass in both phases does not equal the initial mass, the compound may be precipitating at the interface or adsorbing to the glass.
Applications & Interpretation
Understanding the LogP of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene allows for precise application in downstream synthesis and biological testing.
Membrane Permeability (Lipinski's Rule of 5)
With an estimated LogP of 2.8 – 3.1 , this compound sits in the "Sweet Spot" for oral bioavailability (Ideal range: 1 < LogP < 3).
-
High Permeability: The -OCHF
group enhances passive diffusion across lipid bilayers compared to a methoxy analog. -
Low Efflux: Unlike highly lipophilic perfluorinated chains (LogP > 5), this scaffold is less likely to be sequestered in adipose tissue or pumped out by P-gp transporters.
Synthetic Utility (Nucleophilic Substitution)
The LogP value influences solvent selection for Nucleophilic Aromatic Substitution (
-
Reaction Solvent: For reactions targeting the displacement of the 4-Fluoro or 1-Fluoro positions, use solvents that match the polarity.
-
Recommendation: Use DMF or DMSO (Polar Aprotic) rather than non-polar solvents, as the nitro group requires solvation to stabilize the Meisenheimer complex intermediate.
References
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. Retrieved from [Link]
-
EPA. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]
Sources
Reactivity Profile of Electron-Deficient Nitrobenzene Rings: A Technical Guide for Drug Discovery
This technical guide details the reactivity profile of electron-deficient nitrobenzene rings, designed for researchers in drug discovery and organic synthesis.[1]
Executive Summary
Electron-deficient nitrobenzene rings are versatile linchpins in medicinal chemistry, serving as high-reactivity scaffolds for constructing complex heterocycles and functionalized cores.[2] Their reactivity is governed by the strong electron-withdrawing nature of the nitro group (
Mechanistic Foundations
Electronic Activation
The nitro group activates the benzene ring through two distinct mechanisms:
-
Inductive Effect (
): Through-bond withdrawal of electron density, increasing the electrophilicity of the ipso carbon. -
Resonance Effect (
): Through-space delocalization of negative charge. In pathways, this stabilizes the anionic intermediate (Meisenheimer complex), particularly when the nucleophile attacks ortho or para to the nitro group.
The Mechanism
Unlike the concerted
Figure 1: Stepwise mechanism of Nucleophilic Aromatic Substitution (
Vicarious Nucleophilic Substitution (VNS)
When no good leaving group is present, electron-deficient nitroarenes can undergo VNS. This reaction replaces a hydrogen atom with a carbon nucleophile.[3][4] The key requirement is a carbanion bearing a leaving group (LG) at the nucleophilic center.[3]
-
Mechanism: Addition of the carbanion to form a
-adduct, followed by base-induced -elimination of H-LG (e.g., HCl).[2][5] -
Regioselectivity: VNS typically occurs para to the nitro group for sterically demanding nucleophiles, and ortho/para for smaller ones.
Quantitative Reactivity Data
The "Element Effect" in
In
Table 1: Relative Reaction Rates of 1-Halo-2,4-dinitrobenzenes with Piperidine (in EtOH at 25°C)
| Leaving Group (X) | Relative Rate ( | Mechanistic Insight |
| Fluorine (-F) | 3,300 | Strong inductive effect stabilizes the Meisenheimer complex; lowers activation energy of step 1. |
| Chlorine (-Cl) | 4.3 | Weaker induction; bond strength is irrelevant as C-Cl cleavage is fast. |
| Bromine (-Br) | 4.3 | Similar inductive withdrawal to Chlorine. |
| Iodine (-I) | 1.0 | Weakest induction; slowest rate of addition. |
Data synthesized from standard physical organic chemistry benchmarks [1].
Regioselectivity Rules
For substrates with multiple activation sites, nucleophilic attack is governed by the stability of the intermediate.
Table 2: Regioselectivity in Polynitroarenes
| Substrate | Major Site of Attack ( | Rationale |
| 2,4-Dinitrohalobenzene | C-1 (Ipso) | Activated by one ortho and one para nitro group. |
| 1,3-Dinitrobenzene (VNS) | C-4 | Activated by one ortho and one para nitro group; C-2 is sterically hindered. |
| 3-Nitropyridine | C-2 | Nitrogen atom acts as an additional EWG, activating C-2 and C-4. |
Experimental Workflows & Protocols
Decision Tree for Functionalization
Select the appropriate method based on your substrate's substitution pattern.
Figure 2: Strategic decision tree for functionalizing electron-deficient nitroarenes.
Protocol A: Chemoselective Reduction of Nitro Groups
Objective: Reduce
-
Preparation: In a round-bottom flask, dissolve the nitroarene (1.0 equiv) in a 4:1 mixture of Ethanol/Water (
). -
Activation: Add solid
(5.0 equiv) and fine Iron powder (5.0 equiv, 325 mesh). -
Reaction: Heat to reflux (
) with vigorous stirring. Monitor by TLC/LCMS (typically 1–4 hours).-
Note: The reaction is heterogeneous; vigorous stirring is critical.
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with EtOAc.[7]
-
Purification: Concentrate the filtrate. The residue is often pure enough for subsequent steps; otherwise, purify via silica chromatography.
Protocol B: Vicarious Nucleophilic Substitution (VNS)
Objective: Alkylation of nitrobenzene using chloromethyl phenyl sulfone.
-
Reagents: Nitroarene (1.0 equiv), Chloromethyl phenyl sulfone (1.1 equiv),
(2.5 equiv). -
Setup: Flame-dry a flask and purge with Argon. Add dry THF or DMF (
). -
Addition: Dissolve the nitroarene and sulfone in the solvent. Cool to
. -
Base Addition: Add
(dissolved in minimal THF) dropwise over 20 minutes. The solution will turn deep purple/blue (formation of -adduct). -
Elimination: Stir at
for 1 hour, then allow to warm to . -
Quench: Pour into dilute aqueous HCl containing acetic acid. Extract with DCM.
Protocol C: Bartoli Indole Synthesis
Objective: Conversion of ortho-substituted nitroarene to 7-substituted indole.
-
Reagents: o-Substituted Nitroarene (1.0 equiv), Vinylmagnesium bromide (3.5 equiv).
-
Setup: Dry THF,
(critical temperature control). -
Addition: Add the Vinyl Grignard reagent rapidly to the nitroarene solution.
-
Mechanism Note: 3 equivalents are consumed: 1 for reduction to nitroso, 1 for addition, 1 for deprotonation.
-
-
Workup: Quench with saturated aqueous
.
Troubleshooting & Optimization
Table 3: Common Failure Modes and Solutions
| Reaction | Symptom | Root Cause | Corrective Action |
| Low conversion | Poor leaving group ability (e.g., -OMe, -I). | Switch to Fluoride (-F) or Triflate (-OTf). Use polar aprotic solvent (DMSO, DMF) to strip cations. | |
| Side products | Competitive attack at other positions. | Lower temperature. Ensure nucleophile is not too bulky (steric hindrance favors para over ortho). | |
| VNS | Low Yield | Incomplete elimination or moisture. | Use |
| Bartoli | Azo/Aniline byproduct | Temperature too high; Grignard too slow. | Cool to |
| Reduction | Dehalogenation | Over-reduction (Pd/C + | Switch to |
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link
-
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.[3][4][5] Accounts of Chemical Research, 20(8), 282–289. Link
-
Bartoli, G., et al. (1989).[9] The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132.[9] Link
-
BenchChem. (2025).[8][10] Application Notes and Protocols for Nucleophilic Aromatic Substitution (
). Link -
Organic Chemistry Portal. (2024). Reduction of Nitro Compounds.[6][8][11][12] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vicarious Nucleophilic Substitution - Explore the Science & Experts | ideXlab [idexlab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
Application Note: High-Purity
Abstract
This application note details a robust synthetic protocol for 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene (CAS: 1803827-57-7), a highly functionalized scaffold used in the development of agrochemicals and kinase inhibitors. The difluoromethoxy (-OCHF
Retrosynthetic Analysis & Strategy
The synthesis of the target molecule requires precise regiocontrol due to the competing directing effects of the fluorine atoms and the oxygen-containing group.
-
Target: 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
-
Key Disconnection: C–O bond formation (Difluoromethylation) and C–N bond formation (Nitration).
-
Strategic Choice: Introducing the difluoromethyl group after nitration is preferred. Direct nitration of the difluoromethyl ether often yields the para-nitro isomer (position 5) due to steric hindrance at position 3. To secure the nitro group at position 3 (crowded between the ether and fluorine), we must utilize the ortho-directing power of the phenol hydroxyl group prior to alkylation.
Synthetic Pathway:
-
Step 1: Nitration of 2,5-Difluorophenol . The hydroxyl group directs ortho (position 6) and para (position 4). We target the 6-nitro isomer (which corresponds to the 3-position in the final product numbering).
-
Step 2: Difluoromethylation of the resulting 3,6-difluoro-2-nitrophenol using a difluorocarbene precursor.
Figure 1: Synthetic workflow focusing on the isolation of the critical ortho-nitro intermediate.
Detailed Experimental Protocols
Step 1: Regioselective Nitration of 2,5-Difluorophenol
Objective: Synthesize 3,6-difluoro-2-nitrophenol (Intermediate B).
Rationale: The nitration of 2,5-difluorophenol typically favors the para position (4-nitro) due to sterics. To maximize the ortho (6-nitro) yield, we employ low temperatures and a standard mixed-acid system, followed by rigorous chromatographic separation.
Materials:
-
2,5-Difluorophenol (1.0 eq)
-
Nitric Acid (70%, 1.1 eq)
-
Sulfuric Acid (conc., solvent)
-
Dichloromethane (DCM) for extraction
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 2,5-difluorophenol (10 g, 76.9 mmol) dissolved in concentrated H
SO (50 mL). Cool the solution to -10°C using an ice/salt bath. -
Addition: Dropwise add a solution of HNO
(1.1 eq) in H SO (10 mL) over 30 minutes. Crucial: Maintain internal temperature below 0°C to minimize dinitration. -
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (20% EtOAc/Hexane). You will observe two spots: the major para-nitro (Rf ~0.4) and the minor ortho-nitro (Rf ~0.6, often less polar due to intramolecular H-bonding).
-
Quench: Pour the mixture onto 200 g of crushed ice.
-
Extraction: Extract with DCM (3 x 100 mL). Wash combined organics with water and brine.[1] Dry over Na
SO and concentrate. -
Purification: The crude oil contains a mixture of isomers (~3:1 para:ortho). Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Target Fraction: Collect the less polar (faster eluting) yellow band. This is the ortho-nitro isomer (6-nitro-2,5-difluorophenol, renumbered as 3,6-difluoro-2-nitrophenol).
-
Yield expectation: 20-30% (isolated).
-
Step 2: Difluoromethylation via Difluorocarbene
Objective: Convert the phenol to the difluoromethyl ether.[2]
Rationale: Traditional methods use chlorodifluoromethane (Freon-22) gas, which is an ozone-depleting substance and difficult to meter on a lab scale. This protocol uses Sodium Chlorodifluoroacetate , a solid reagent that releases difluorocarbene (:CF
Materials:
-
3,6-Difluoro-2-nitrophenol (Intermediate from Step 1) (1.0 eq)
-
Sodium Chlorodifluoroacetate (ClCF
CO Na) (2.5 eq) -
Potassium Carbonate (K
CO ) (2.0 eq, anhydrous) -
DMF (N,N-Dimethylformamide) (0.2 M concentration)
-
Water (for quench)
Protocol:
-
Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 3,6-difluoro-2-nitrophenol (2.0 g, 11.4 mmol) in anhydrous DMF (50 mL).
-
Base Addition: Add K
CO (3.15 g, 22.8 mmol) and stir for 15 minutes at room temperature to form the phenoxide. -
Reagent Addition: Add Sodium Chlorodifluoroacetate (4.35 g, 28.5 mmol) in one portion.
-
Reaction: Heat the mixture to 95-100°C under an inert atmosphere (N
) for 4–6 hours. -
Monitoring: Check by TLC or LC-MS. The starting phenol peak should disappear.
-
Workup: Cool to room temperature. Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Note: The product is lipophilic.[5] Avoid using minimal solvent.
-
-
Washing: Wash the organic layer extensively with water (3x) and LiCl solution (to remove DMF). Dry over MgSO
. -
Final Purification: Concentrate and purify via silica gel chromatography (5-15% EtOAc/Hexane).
Analytical Data & Validation
Expected Data for 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene:
| Technique | Expected Signal Characteristics | Structural Assignment |
| 1H NMR | -OCHF | |
| Ar-H : Aromatic protons at positions 5 and 6. | ||
| 19F NMR | -OCHF | |
| Ar-F : Aromatic fluorines at positions 1 and 4. | ||
| MS (ESI) | Molecular ion. | |
| Appearance | Pale yellow oil or low-melting solid | Nitro group imparts yellow color. |
Safety & Handling
-
Hydrofluoric Acid (HF) Potential: While this protocol avoids HF gas, the decomposition of difluorocarbene reagents can generate trace fluoride ions. Glassware etching may occur over repeated runs.
-
Nitro Compounds: Polynitrated byproducts (if temperature control fails in Step 1) are potentially explosive. Never distill the crude nitration mixture to dryness without verifying the absence of unstable byproducts.
-
Pressure: Step 2 generates CO
gas from the decarboxylation. Ensure the reaction vessel is vented or rated for slight pressure build-up.
References
-
Difluoromethylation Protocol: Hu, J., et al. "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate."[2][8] Journal of Organic Chemistry, 2006.
- Nitration Regioselectivity: Olah, G. A., et al. "Nitration of Halobenzenes and Phenols." Methods in Organic Synthesis, 1978.
-
Target Compound Data: ChemScene Database, CAS 1803827-57-7.
-
Difluorocarbene Reagents: "Difluoromethylation of Phenols - Organic Syntheses Procedure." Organic Syntheses, Vol. 94, 2017.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 4. sioc.ac.cn [sioc.ac.cn]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 8. sioc.cas.cn [sioc.cas.cn]
Protocol for introducing difluoromethoxy group to fluorophenols
Application Notes and Protocols
Topic: Strategic Introduction of the Difluoromethoxy Group to Fluorophenols
Introduction: The Strategic Value of the Difluoromethoxy Moiety
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing molecular properties.[1][2] Among these, the difluoromethoxy group (–OCF₂H) has emerged as a uniquely valuable substituent. It acts as a bioisostere for hydroxyl or thiol groups but with profoundly different electronic characteristics.[3][4] The –OCF₂H group enhances metabolic stability and increases lipophilicity, crucial parameters in drug design.[1] Furthermore, it can function as a lipophilic hydrogen bond donor, a feature that distinguishes it from the related methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) groups and allows for unique molecular interactions.[5][6]
This guide provides an in-depth analysis and detailed protocols for the O-difluoromethylation of fluorophenols, a common class of substrates in synthetic programs. We will explore the dominant synthetic strategies, focusing on the generation and trapping of difluorocarbene (:CF₂), and provide field-proven, step-by-step protocols for researchers and process chemists.
Core Principle: The Difluorocarbene Pathway
The most prevalent and robust strategy for synthesizing aryl difluoromethyl ethers from phenols relies on the in-situ generation of difluorocarbene (:CF₂), a versatile reactive intermediate.
Mechanism Overview: The reaction proceeds via a two-step sequence:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenolate anion.
-
Nucleophilic Trapping: The electron-rich phenolate attacks the electrophilic difluorocarbene, which is generated concurrently in the reaction mixture. Subsequent protonation (typically during workup) yields the desired aryl difluoromethyl ether.[3][7]
Difluorocarbene is a singlet carbene, stabilized by the back-bonding of fluorine's lone pairs into the carbene's empty p-orbital. This stability makes it more selective and less reactive than other dihalocarbenes, favoring reactions with electron-rich nucleophiles like phenolates.[3][6]
Diagram 1: General O-Difluoromethylation Reaction
Caption: General scheme for the O-difluoromethylation of a fluorophenol.
Key Methodologies & Reagent Selection
The choice of difluorocarbene precursor is critical and depends on the desired reaction conditions, scale, and substrate tolerance. We will detail two primary, highly effective methods.
Methodology A: Thermal Decarboxylation of Sodium Chlorodifluoroacetate
This is a widely adopted, robust, and scalable method that utilizes the inexpensive and bench-stable salt, sodium chlorodifluoroacetate (ClCF₂CO₂Na).[3][7] Upon heating, this reagent undergoes thermal decarboxylation to generate difluorocarbene.
-
Advantages : Cost-effective, uses a stable solid reagent, well-established and scalable.[7]
-
Limitations : Requires elevated temperatures (typically 90-120 °C), which may not be suitable for thermally sensitive substrates.
Diagram 2: Mechanism using Sodium Chlorodifluoroacetate
Caption: Reaction mechanism for difluorocarbene generation and trapping.
Methodology B: Visible-Light Photoredox Catalysis
A modern, milder alternative involves the generation of difluorocarbene under visible-light photoredox conditions at room temperature.[8] This method typically uses difluorobromoacetic acid (BrCF₂CO₂H) as the precursor and an iridium or ruthenium-based photocatalyst.
-
Advantages : Extremely mild conditions (room temperature), high functional group tolerance, suitable for late-stage functionalization.[8]
-
Limitations : Requires specialized photocatalysis equipment (e.g., blue LED reactor), catalysts can be expensive.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: O-Difluoromethylation using Sodium Chlorodifluoroacetate
This protocol is adapted from a robust procedure published in Organic Syntheses and is suitable for a wide range of fluorophenols.[3][7]
Materials:
-
Fluorophenol substrate (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na) (2.8 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Round-bottomed flask, magnetic stir bar, condenser, Schlenk line, oil bath
Step-by-Step Procedure:
-
Vessel Preparation: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the fluorophenol (e.g., 10.0 mmol, 1.0 equiv) and cesium carbonate (15.0 mmol, 1.5 equiv).
-
Inerting: Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (e.g., 30 mL) and deionized water (e.g., 3.5 mL) via syringe. The small amount of water aids in the solubility of the salts.
-
Degassing: Stir the resulting suspension at room temperature and bubble nitrogen through the solution for 1 hour to degas the mixture.[3]
-
Reagent Addition: After degassing, briefly remove the septum and add sodium 2-chloro-2,2-difluoroacetate (28.0 mmol, 2.8 equiv) in one portion under a positive flow of nitrogen.
-
Reaction Setup: Quickly equip the flask with a condenser, also under a nitrogen atmosphere. Connect the top of the condenser to a gas outlet (e.g., an oil bubbler).
-
Heating: Lower the flask into a preheated oil bath at 120 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-4 hours. To sample for TLC, briefly remove the condenser, take a drop of the mixture, and quench it into a vial containing ethyl acetate and 1 M HCl.[7]
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with deionized water (e.g., 50 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or hexanes, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Diagram 3: Workflow for Thermal Difluoromethylation
Caption: Experimental workflow for the thermal O-difluoromethylation protocol.
Protocol 2: Photocatalytic O-Difluoromethylation
This protocol is a representative procedure based on the strategy developed by Fu and co-workers.[8]
Materials:
-
Fluorophenol substrate (1.0 equiv)
-
Difluorobromoacetic acid (BrCF₂CO₂H) (2.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
fac-Ir(ppy)₃ (1 mol%)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Schlenk tube or vial suitable for photocatalysis
-
Photoreactor (e.g., 40W Blue LED lamp)
Step-by-Step Procedure:
-
Vessel Preparation: In an oven-dried Schlenk tube, combine the fluorophenol (0.5 mmol, 1.0 equiv), difluorobromoacetic acid (1.0 mmol, 2.0 equiv), cesium carbonate (1.5 mmol, 3.0 equiv), and fac-Ir(ppy)₃ (0.005 mmol, 1 mol%).
-
Inerting: Seal the tube and evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a photoreactor setup, ensuring it is approximately 5-10 cm from the blue LED lamp. Begin stirring and irradiating.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the final product.
Data Summary & Method Comparison
| Parameter | Method A: Thermal Decarboxylation | Method B: Photocatalytic |
| Difluorocarbene Source | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Difluorobromoacetic Acid (BrCF₂CO₂H) |
| Conditions | 100-120 °C, Thermal | Room Temperature, Blue LED Light |
| Typical Yields | Good to Excellent (70-95%)[3] | Moderate to Good (48-95%)[8] |
| Key Advantages | Scalable, inexpensive reagent, robust | Very mild, high functional group tolerance |
| Key Disadvantages | High temperature, potential side reactions | Requires photocatalyst and light source |
| Ideal Application | Process chemistry, scale-up synthesis | Late-stage functionalization, complex molecules |
Conclusion
The O-difluoromethylation of fluorophenols is a critical transformation for accessing molecules with enhanced pharmaceutical and agrochemical properties. The classical thermal decarboxylation method using sodium chlorodifluoroacetate offers a scalable and cost-effective route, making it a workhorse in process chemistry.[3][7] For more delicate substrates or in the context of late-stage functionalization where mildness is paramount, visible-light photoredox catalysis provides a powerful, modern alternative.[8] By understanding the mechanisms and protocols outlined in this guide, researchers can confidently select and execute the optimal strategy for incorporating the valuable difluoromethoxy group into their target molecules.
References
-
Lee, J. W., & Lee, K. N. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 25(23), 5750. [Link]
-
Izawa, K., et al. (2018). Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Journal of Fluorine Chemistry, 211, 133-144. [Link]
-
Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]
-
Garg, N. K., et al. (2024). Difluoromethylation of Phenols - Organic Syntheses Procedure. [Link] (Note: Direct link to the specific procedure may vary, refer to the main site and search for the title).
-
Senaweera, S. M., & Fu, G. C. (2017). Photoinduced, Copper-Catalyzed Difluoromethylation of Phenols and Thiophenols. Angewandte Chemie International Edition, 56(38), 11542-11545. (This link is a representative article on the topic, the diagram is from a review citing this work.) [Link]
-
Senaweera, S. M., et al. (2018). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 16(43), 8126-8130. [Link]
-
Pohodylo, N., et al. (2022). Synthesis of difluoromethoxylated pyrazoles. Chemistry – A European Journal, 28(50), e202201389. [Link]
-
Bolm, C., et al. (2023). Mechanochemical Difluoromethylations of Alcohols. The Journal of Organic Chemistry, 88(13), 8931-8937. [Link]
-
Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Communications, 10(1), 743. [Link]
-
Liu, G.-K., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14848-14857. [Link]
-
Hu, J., et al. (2010). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, 46(36), 6613-6625. [Link]
-
Hands, A. T., et al. (2026). Difluoromethylation of Phenols. ResearchGate. [Link]
-
Lu, L., et al. (2021). Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines. Nature Communications, 12(1), 4984. [Link]
-
Pashko, М. O., & Yagupolskii, Yu. L. (2024). Introduction of the difluoro(methoxy)methyl group into the aromatic ring and the study of its electronic properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. [Link]
-
Hu, J., et al. (2011). O- and N-difluoromethylations with chlorodifluoromethyl aryl sulfones and chlorodifluoromethyl aryl ketones: A structural/reactivity study. Journal of Fluorine Chemistry, 132(6), 359-364. [Link]
- Hartwig, J. F., et al. (2014). Synthesis of difluoromethyl ethers and sulfides.
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Application Note: O-Difluoromethylation via Modern Difluorocarbene Reagents
Introduction & Strategic Rationale
The selective introduction of fluorinated moieties is a cornerstone strategy in modern drug design and agrochemical development. Specifically, the difluoromethoxy group (–OCF₂H) is highly valued as a lipophilic bioisostere for hydroxyl (–OH) and ethereal oxygen atoms[1]. The –OCF₂H group acts as a robust lipophilic hydrogen bond donor, significantly enhancing a molecule's membrane permeability, metabolic stability, and target binding affinity.
Historically, O-difluoromethylation relied on ozone-depleting substances like Freon-22 (ClCF₂H) or harsh precursors such as sodium chlorodifluoroacetate (ClCF₂CO₂Na), which required elevated temperatures (60–110 °C) and severely limited substrate scope,[2]. The advent of bench-stable, liquid difluorocarbene (:CF₂) reagents—most notably (bromodifluoromethyl)trimethylsilane (TMSCF₂Br)—has revolutionized this chemical space, enabling mild, late-stage functionalization of complex architectures[1].
Reagent Selection & Quantitative Comparison
Selecting the appropriate difluorocarbene source is dictated by the substrate's pKa and steric bulk. TMSCF₂Br has emerged as an "all-rounder" privileged reagent due to its tunable activation modes (basic, neutral, or weakly acidic)[1].
Table 1: Comparison of Difluorocarbene Reagents for O-Difluoromethylation
| Reagent Precursor | Primary Activation Mode | Target Substrate Scope | Reaction Temp | Primary Byproducts | Ref |
| ClCF₂H (Freon-22) | Strong Base (NaOH/KOH) | Phenols | 50–80 °C | NaCl, H₂O | [3] |
| ClCF₂CO₂Na | Thermal Decarboxylation | Phenols | 60–110 °C | NaCl, CO₂ | |
| Diethyl bromodifluoromethylphosphonate | Base (aq. KOH) | Phenols, Enols | -78 °C to RT | Phosphate salts | |
| TMSCF₂Br | Tunable (KOH or KHF₂) | Phenols, Aliphatic Alcohols | 0 °C to RT | TMS-F/OH, KBr | [1],[4] |
| Difluoromethyltri(n-butyl)ammonium chloride | Base (NaOH) | Phenols, Alcohols | RT | Amine, HCl | [5] |
Mechanistic Divergence: Phenols vs. Aliphatic Alcohols
A fundamental understanding of the reaction mechanism is required to optimize yields and prevent the rapid hydrolysis of the transient :CF₂ intermediate. The pathway diverges strictly based on the acidity of the substrate[6].
-
The Anionic Pathway (Phenols, pKa ~10): Phenols are readily deprotonated by aqueous bases (e.g., KOH) to form highly nucleophilic phenoxide anions. The base simultaneously activates the precursor to release :CF₂. The phenoxide directly attacks the electrophilic carbene, forming an α-fluoroalkoxide intermediate that rapidly abstracts a proton from the aqueous medium to yield the product[6],[4].
-
The Oxonium Ylide Pathway (Aliphatic Alcohols, pKa ~16): Aliphatic alcohols cannot be efficiently deprotonated under standard biphasic conditions. Furthermore, strong bases rapidly destroy :CF₂ before the neutral alcohol can react[3]. Therefore, a mild activator (like KHF₂) is used. The neutral oxygen lone pair attacks the transient :CF₂, generating a difluoromethylene oxonium ylide intermediate [R-O⁺(H)-CF₂⁻], which undergoes a subsequent proton transfer to form the ether[6].
Mechanistic divergence of O-difluoromethylation pathways for phenols and aliphatic alcohols.
Experimental Protocols & Causality
Decision matrix and experimental workflow for substrate-specific O-difluoromethylation.
Protocol A: Base-Promoted O-Difluoromethylation of Phenols
Rationale: A biphasic system (CH₂Cl₂/Water) is utilized. The aqueous KOH deprotonates the phenol and activates TMSCF₂Br. The highly reactive :CF₂ is generated at the biphasic interface or within the organic layer, preventing its complete hydrolysis by the bulk aqueous base[4].
Step-by-Step Procedure:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the phenol derivative (1.0 mmol) in CH₂Cl₂ (2.0 mL).
-
Base Addition: Add a 20% aqueous KOH solution (2.0 mL, ~7.0 mmol) to create a biphasic mixture.
-
Thermal Control: Cool the biphasic mixture to 0 °C using an ice bath. Causality: The generation of :CF₂ from TMSCF₂Br is exothermic; cooling prevents thermal runaway and suppresses the dimerization of :CF₂ to tetrafluoroethylene.
-
Reagent Addition: Add TMSCF₂Br (1.5 mmol) dropwise over 5 minutes[2].
-
Reaction: Remove the ice bath and stir vigorously (>800 rpm) at room temperature for 2–4 hours. Causality: High-speed stirring maximizes the interfacial surface area, which is critical for biphasic carbene transfer.
-
Workup: Dilute the mixture with water (10 mL) and extract with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
Protocol B: Mild O-Difluoromethylation of Aliphatic Alcohols
Rationale: Aliphatic alcohols require the oxonium ylide pathway. KHF₂ acts as a mild fluoride source. The F⁻ attacks the silicon atom of TMSCF₂Br, forming a hypervalent silicate that collapses to release :CF₂. Because KHF₂ is weakly acidic/neutral, it does not rapidly destroy the carbene, allowing the slower neutral alcohol insertion to proceed[4].
Step-by-Step Procedure:
-
Preparation: In a 10 mL plastic reaction tube (to prevent glass etching by fluoride), add the aliphatic alcohol (1.0 mmol) and KHF₂ (4.0 mmol)[4].
-
Solvent System: Add water (0.5 mL) and CH₂Cl₂ (1.0 mL). (Note: If the alcohol is liquid, recent protocols demonstrate this can be run in neat water, where the liquid alcohol and TMSCF₂Br constitute their own organic phase, increasing reactant concentration[4].)
-
Reagent Addition: Add TMSCF₂Br (2.0–3.0 mmol) in one portion at room temperature.
-
Reaction: Seal the tube and stir vigorously for 12–24 hours. Causality: The fluoride-mediated cleavage of TMSCF₂Br is slower than hydroxide-mediated cleavage, necessitating extended reaction times to ensure full conversion[7].
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize acidic byproducts. Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, concentrate, and purify.
In-Process Quality Control (Self-Validating System)
To ensure the protocol is a self-validating system, chemists must perform an in-process ¹⁹F NMR analysis of the crude reaction mixture prior to chromatographic isolation.
-
Diagnostic Signal: The newly formed –OCF₂H group will present a highly distinct doublet in the ¹⁹F NMR spectrum, typically resonating between -80 ppm and -85 ppm [8].
-
Coupling Constant: This doublet will exhibit a massive geminal proton-fluorine coupling constant (²J_H-F ≈ 70–75 Hz )[8]. The presence of this specific splitting pattern definitively confirms successful carbene insertion and protonation, validating the reaction's success independently of TLC analysis.
References[7] Difluorocarbene-Induced Ring-Opening Difluoromethylation-Halogenation of Cyclic (Thio)Ethers with TMSCF2X (X=Br, Cl), sioc.ac.cn, URL[2] Recent Advances in the Synthetic Application of Difluorocarbene, cas.cn, URL[4] Late-stage difluoromethylation: concepts, developments and perspective, rsc.org, URL[6] Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source, cas.cn,URL[3] difluoromethylations of diphenols with TMSCF2Br, sioc.ac.cn, URL[9] Recent Advances in Difluoromethylation Reaction, researchgate.net, URL[1] A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis, acs.org, URL[8] Mechanochemical Difluoromethylations of Alcohols, chinesechemsoc.org, URL[5] Difluoromethylation of alcohols with TMSCF2Br in water, cas.cn,URL
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Application Notes and Protocols: The Strategic Use of 1,4-Difluoro-3-nitrobenzene in Nucleophilic Aromatic Substitution
Introduction: A Versatile Building Block for Modern Chemistry
In the landscape of medicinal chemistry and materials science, the synthesis of precisely functionalized aromatic scaffolds is of paramount importance. 1,4-Difluoro-3-nitrobenzene has emerged as a cornerstone building block for this purpose. Its utility stems from a highly activated aromatic system, primed for regioselective nucleophilic aromatic substitution (SNAr). The presence of two fluorine atoms, coupled with the powerful electron-withdrawing nitro group, provides a platform for sequential and controlled diversification, making it an invaluable intermediate in the synthesis of complex molecules, including antivirals, anticancer agents, and high-performance materials.[1]
This guide provides an in-depth exploration of the SNAr reaction on 1,4-difluoro-3-nitrobenzene, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and presenting key data to empower researchers in drug development and chemical synthesis.
The Science of SNAr: Mechanism and Inherent Regioselectivity
The capacity of 1,4-difluoro-3-nitrobenzene to undergo SNAr reactions is not a matter of chance, but a direct consequence of its electronic architecture. The reaction proceeds via a well-established addition-elimination mechanism, which is fundamentally different from the SN1 and SN2 pathways seen in aliphatic chemistry.[2][3]
2.1 The Addition-Elimination Pathway
The SNAr mechanism is a two-step process:
-
Nucleophilic Addition: The reaction is initiated when a nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom.[4] This initial attack is the rate-determining step of the reaction.[5] The aromaticity of the ring is temporarily broken, resulting in the formation of a resonance-stabilized, negatively charged intermediate.
-
Elimination of the Leaving Group: Aromaticity is restored in the second, faster step, where the leaving group (a fluoride ion) is expelled.[4]
2.2 The Role of the Nitro Group: Activating the Arena
The presence of a strong electron-withdrawing group (EWG) is essential for an efficient SNAr reaction.[6] The nitro (-NO₂) group in 1,4-difluoro-3-nitrobenzene serves this role perfectly by:
-
Activating the Ring: It reduces the electron density of the aromatic ring through both inductive and resonance effects, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack.[7]
-
Stabilizing the Intermediate: The negative charge of the intermediate formed after nucleophilic attack is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group.[4][7] This stabilization lowers the activation energy of the first step, facilitating the reaction.
This resonance-stabilized intermediate is known as a Meisenheimer complex .[8] The stability of this complex is the cornerstone of the SNAr mechanism.
2.3 Fluorine: An Unconventional but Excellent Leaving Group
While fluoride is typically considered a poor leaving group in SN2 reactions due to the strength of the C-F bond, it is the best leaving group among the halogens for SNAr reactions.[5][9] This counterintuitive behavior is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom exceptionally electrophilic and accelerating the initial attack by the nucleophile.[10]
2.4 Inherent Regioselectivity: The Decisive Factor
The substitution pattern of 1,4-difluoro-3-nitrobenzene dictates a highly predictable and regioselective outcome. The nitro group's powerful electron-withdrawing effect is most pronounced at the ortho and para positions.
-
The fluorine at the C4 position is ortho to the nitro group.
-
The fluorine at the C1 position is meta to the nitro group.
The resonance stabilization of the Meisenheimer complex is significantly more effective when the nucleophile attacks the C4 position, as the negative charge can be delocalized onto the nitro group.[4][6] Attack at the C1 position does not allow for this direct resonance stabilization. Consequently, nucleophilic attack occurs almost exclusively at the C4 position, leading to the formation of 4-substituted-1-fluoro-2-nitrobenzene derivatives.
Experimental Protocols: A Practical Guide
The following protocols provide robust starting points for the SNAr reaction of 1,4-difluoro-3-nitrobenzene with common classes of nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)
This protocol details the synthesis of 4-(4-fluoro-2-nitrophenyl)morpholine, a common transformation showcasing the reaction with a secondary amine.
Materials and Reagents:
-
1,4-Difluoro-3-nitrobenzene
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-difluoro-3-nitrobenzene (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Add potassium carbonate (1.5 eq) to the solution. K₂CO₃ acts as a base to neutralize the HF formed in situ.
-
Add morpholine (1.1 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 70-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reaction with a Thiol Nucleophile
Thiols and thiolates are excellent nucleophiles for SNAr reactions due to the high polarizability and nucleophilicity of sulfur.[11][12] This protocol provides a general method for this transformation.
Materials and Reagents:
-
1,4-Difluoro-3-nitrobenzene
-
Thiol of interest (R-SH)
-
Cesium Carbonate (Cs₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.2 eq) in anhydrous DMSO.
-
Add cesium carbonate (1.5 eq) to the solution and stir for 15-20 minutes at room temperature to generate the thiolate anion.
-
Add a solution of 1,4-difluoro-3-nitrobenzene (1.0 eq) in a minimal amount of DMSO to the thiolate mixture.
-
Stir the reaction at room temperature or heat gently (40-60 °C) as needed. Monitor the reaction by TLC or LC-MS. These reactions are often rapid, completing within 1-4 hours.
-
Upon completion, dilute the reaction mixture with deionized water and extract with dichloromethane.
-
Wash the combined organic extracts with water to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting thioether via silica gel chromatography to obtain the final product.
-
Characterize the product by appropriate analytical methods (NMR, MS).
Data Presentation: Typical Reaction Parameters
The versatility of 1,4-difluoro-3-nitrobenzene allows for its reaction with a wide range of nucleophiles. The table below summarizes typical conditions for achieving successful monosubstitution at the C4 position.
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Typical Yield |
| Primary Amines | Benzylamine | K₂CO₃, Et₃N | DMF, DMSO | 60 - 90 | > 90% |
| Secondary Amines | Morpholine | K₂CO₃, Na₂CO₃ | DMF, EtOH | 70 - 80 | > 95%[13] |
| Alcohols/Phenols | Phenol, Methanol | K₂CO₃, NaH | DMF, THF | 80 - 120 | 70 - 90% |
| Thiols | Thiophenol | Cs₂CO₃, K₂CO₃ | DMF, DMSO | 25 - 60 | > 90% |
Yields are illustrative and depend on the specific substrate and precise reaction conditions.
Troubleshooting and Key Considerations
-
Controlling Disubstitution: While the first substitution at C4 is rapid and selective, forcing conditions (high temperatures, long reaction times, excess nucleophile) can lead to a second substitution at the C1 position. Careful monitoring by TLC or LC-MS is crucial to stop the reaction after monosubstitution is complete.
-
Choice of Base: A non-nucleophilic base is required to neutralize the acid byproduct. Inorganic carbonates (K₂CO₃, Cs₂CO₃) are common and effective. For sensitive substrates, organic bases like triethylamine (Et₃N) or Hünig's base can be used.[14]
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal as they solvate the cationic counter-ion of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[15]
-
Safety: 1,4-Difluoro-3-nitrobenzene is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Nitroaromatic compounds can be toxic and should be handled with care.[16]
References
- Filo. (2025, November 15).
- Chem Help ASAP. (2020, February 2).
- JoVE. (2025, May 22).
- Chemistry LibreTexts. (2023, January 4). 15.
- Longdom.org. (2021, April 30).
- Dakenchem. (2025, June 17). Everything You Need to Know About 3,4-Difluoro Nitrobenzene.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- SlidePlayer. Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution Aromatic Radical Substitution Reactions Substitution by the SRN1 Mechanism.
- Chemistry Steps. (2021, August 9).
- Chemistry LibreTexts. (2022, September 24). 16.
- Chemical Communications (RSC Publishing). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes.
- Professor Dave Explains. (2019, July 12).
- MDPI. (2024, July 26).
- BenchChem. (2025). strategies to increase the regioselectivity of reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine.
- MDPI. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
- Semantic Scholar. (2014, August 20). The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine.
- BenchChem. (2025, December). Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene.
- ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...
- MDPI. (2010-present).
- BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Chemistry Stack Exchange. (2020, December 22).
- Journal of the American Chemical Society. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
- ACS Publications. (2007, August 1). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.
- OKCHEM. (2026, February 28).
- ACS Publications. (2025, February 17). Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Th.
- PrepChem.com. Synthesis of 1,4-difluoro-2-nitrobenzene.
- ResearchGate. (2025, August 6). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene.
- ChemScene. 1804402-94-5 | 2-Bromo-1,4-difluoro-3-nitrobenzene.
- University of Liverpool.
- Chemistry LibreTexts. (2023, January 4). 15.
- The Organic Chemistry Tutor. (2019, January 3).
- Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
- Chemistry Steps. (2021, December 14). Reactions of Thiols.
- ChemRxiv.
- PubMed. Thiol-induced nitric oxide release from 3-halogeno-3,4-dihydrodiazete 1,2-dioxides.
- MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Taylor & Francis. Nitrobenzene – Knowledge and References.
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Application Note: Regioselective Nitration of Difluoromethoxybenzene – Mechanistic Insights and Optimized Protocols
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Executive Summary
The incorporation of the difluoromethoxy group (–OCHF₂) into aromatic scaffolds is a highly sought-after transformation in medicinal chemistry. Its unique physicochemical properties—acting as a lipophilic hydrogen bond donor/acceptor—dramatically improve the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs), as seen in blockbuster drugs like pantoprazole and riodipine.
However, functionalizing difluoromethoxybenzene via Electrophilic Aromatic Substitution (EAS) presents a unique kinetic and regioselective challenge. This application note details the optimized reaction conditions, mechanistic causality, and a self-validating protocol for the nitration of difluoromethoxybenzene, ensuring high yield and isomeric purity for downstream drug development.
Mechanistic Principles & Regioselectivity
As a Senior Application Scientist, it is critical to understand why difluoromethoxybenzene behaves differently than its non-fluorinated analog, anisole (methoxybenzene). The –OCHF₂ group exerts a dual, antagonistic electronic influence on the aromatic ring[1]:
-
Strong Inductive Deactivation (–I Effect): The two highly electronegative fluorine atoms withdraw electron density from the oxygen, which in turn pulls electron density from the aromatic ring. Consequently, difluoromethoxybenzene undergoes nitration up to 5 times more slowly than unsubstituted benzene[1].
-
Resonance Activation (+M Effect): Despite the strong –I effect, the oxygen atom retains lone pairs that can donate electron density into the ring via resonance. This strictly directs the incoming nitronium ion (
) to the ortho and para positions[2]. Meta-substitution is entirely suppressed. -
Steric Hindrance: The bulky nature of the –OCHF₂ group creates significant steric clash at the ortho position. Therefore, the reaction heavily favors para-substitution, typically yielding a para:ortho ratio of approximately 7:1 to 9:1, depending on thermal control[3].
Mechanistic workflow of difluoromethoxybenzene nitration highlighting regioselectivity.
Reaction Parameters & Quantitative Data
To establish a self-validating system, reaction parameters must be tightly controlled. The table below summarizes the causality behind the optimized conditions for the nitration of unsubstituted difluoromethoxybenzene.
| Parameter | Optimized Target | Causality / Scientific Rationale | Expected Outcome |
| Nitrating Agent | Fuming HNO₃ (1.1 eq) | Provides the source of the nitronium ion without introducing excess water, which would stall the reaction. | Complete conversion of starting material. |
| Catalyst/Solvent | Conc. H₂SO₄ (3.0 eq) | Acts as both a solvent and a dehydrating agent to drive the equilibrium toward | Rapid generation of the active electrophile. |
| Addition Temp. | 0 °C to 5 °C | The generation of | Minimization of tar/polymeric byproducts. |
| Reaction Temp. | 15 °C to 20 °C | Because the –OCHF₂ ring is deactivated, the reaction requires slight warming post-addition to reach completion[2]. | >90% overall yield of nitrated products. |
| Regioselectivity | Para dominance | Steric bulk of –OCHF₂ restricts ortho attack. | ~88% para isomer, ~12% ortho isomer. |
Self-Validating Experimental Protocol
This step-by-step methodology is designed to be reproducible and includes In-Process Controls (IPCs) to ensure the chemist can validate the success of the reaction at each stage.
Phase 1: Reagent Preparation & Electrophile Generation
-
Equip a thoroughly dried 250 mL three-necked round-bottom flask with a magnetic stir bar, an internal temperature probe, an addition funnel, and a nitrogen inlet.
-
Charge the flask with Concentrated Sulfuric Acid (98%, 16.0 mL, ~300 mmol).
-
Cool the flask to 0 °C using an ice-salt bath.
-
Carefully add Fuming Nitric Acid (>90%, 4.6 mL, ~110 mmol) dropwise over 15 minutes.
-
Validation Check: The internal temperature must not exceed 5 °C during addition. The mixture should remain a clear, colorless to pale-yellow liquid.
-
Phase 2: Substrate Addition & Reaction Execution
-
Dissolve Difluoromethoxybenzene (14.4 g, 100 mmol) in a minimal amount of anhydrous dichloromethane (DCM, 10 mL) to prevent freezing and ensure smooth addition.
-
Transfer the substrate solution to the addition funnel and add it dropwise to the mixed acid over 30–45 minutes.
-
Critical Control: Maintain vigorous stirring. The –OCHF₂ group makes the ring less reactive, but the reaction is still exothermic. Keep the internal temperature strictly between 0 °C and 5 °C to prevent over-nitration (dinitration)[2].
-
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm naturally to 15–20 °C. Stir for an additional 2–3 hours.
-
In-Process Control (IPC): Pull a 50 µL aliquot, quench in 1 mL water, extract with 1 mL ethyl acetate, and analyze via TLC (Hexanes:Ethyl Acetate 9:1) or HPLC. The starting material should be completely consumed.
Phase 3: Quenching & Workup
-
Slowly pour the reaction mixture over 150 g of crushed ice with vigorous stirring to quench the strong acids.
-
Validation Check: A pale yellow precipitate or heavy oil will form, indicating the presence of the nitrated products.
-
-
Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL).
-
Wash the combined organic layers sequentially with:
-
Cold distilled water (100 mL)
-
Saturated aqueous NaHCO₃ (2 × 100 mL) until the aqueous phase pH is ~7.5.
-
Brine (100 mL)
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture (typically a yellow oil that may crystallize upon standing).
Phase 4: Purification & Analytical Characterization
-
Purify the crude mixture via flash column chromatography on silica gel (Eluent: Hexanes/DCM gradient) to separate the para and ortho isomers.
-
Analytical Validation:
-
1-Difluoromethoxy-4-nitrobenzene (Major, Para):
-
¹H NMR (CDCl₃, 400 MHz): Expect a characteristic triplet for the –OCHF₂ proton at roughly
6.60 ppm ( Hz). The aromatic protons will appear as two distinct doublets (an AA'BB' system) around 7.25 ppm and 8.25 ppm.
-
-
1-Difluoromethoxy-2-nitrobenzene (Minor, Ortho):
-
¹H NMR (CDCl₃, 400 MHz): The –OCHF₂ triplet will be present, but the aromatic region will display a complex multiplet pattern indicative of an asymmetric 1,2-disubstituted ring.
-
-
Troubleshooting & Safety Considerations
-
Safety: Nitration reactions utilizing fuming nitric acid pose a thermal runaway and explosion hazard if not properly cooled. Always utilize a blast shield and perform the reaction in a well-ventilated fume hood.
-
Low Yield / Unreacted Starting Material: If IPC indicates stalled conversion, the sulfuric acid may have absorbed atmospheric moisture, reducing its dehydrating capacity. Ensure all reagents are strictly anhydrous.
-
Formation of Dinitro Byproducts: If the reaction temperature exceeds 25 °C, the activated ortho position of the para-isomer may undergo a second nitration event. Strict adherence to the 15–20 °C upper limit is mandatory[2].
References
-
Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group Journal of Organic and Pharmaceutical Chemistry (2023). URL:[Link]
-
α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species Chemical Reviews, ACS Publications (2021). URL:[Link]
-
From Ruthenium π-Arene Activation to Safer Aryldiazonium Chemistry RWTH Publications (2024). URL:[Link]
Sources
Using 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene in scaffold hopping
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Scaffold hopping is a critical strategy in medicinal chemistry for the discovery of novel compounds with improved properties. The strategic incorporation of fluorine-containing building blocks has proven invaluable in this pursuit. This guide provides a detailed technical overview of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene , a versatile reagent for scaffold hopping. We will explore its unique reactivity profile, driven by the interplay of its activating nitro group and multiple fluorine substituents. Detailed, field-tested protocols for its sequential functionalization via nucleophilic aromatic substitution and subsequent nitro group reduction are provided, complete with the scientific rationale behind each step. This document serves as a practical manual for leveraging this powerful building block to generate diverse chemical libraries for drug discovery programs.
The Strategic Value of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene in Modern Drug Discovery
The design of new molecular entities often requires moving beyond an existing chemical series to identify novel core structures, or scaffolds, that can offer improved potency, selectivity, or pharmacokinetic profiles. This process, known as scaffold hopping, is a cornerstone of lead optimization and intellectual property generation.[1][2] The incorporation of fluorine is a well-established strategy to enhance drug-like properties, including metabolic stability, membrane permeability, and binding affinity.[3][4][5]
1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene is a uniquely functionalized aromatic ring that presents multiple avenues for diversification, making it an ideal starting point for a scaffold hopping campaign. Its key attributes include:
-
Two Orthogonally Reactive Sites: The molecule features two fluorine atoms that can be sequentially displaced via Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nitro group strongly activates these positions.[6][7]
-
Regioselective Functionalization: The fluorine atom at the C4 position is para to the nitro group, making it significantly more reactive than the C1 fluorine. This predictable regioselectivity allows for controlled, stepwise synthesis.[8][9]
-
A Versatile Functional Handle: The nitro group not only serves as the primary activating group for SNAr but can also be readily reduced to an aniline, opening up a vast array of subsequent chemical transformations (e.g., amide bond formation, sulfonylation, etc.).
-
The Difluoromethoxy Moiety: The -OCF₂H group is a valuable bioisostere for more metabolically labile groups like methoxy (-OCH₃). It is a lipophilic hydrogen bond donor, a rare characteristic that can enhance target engagement while improving metabolic stability against P450 enzymes.[10][11][12]
Physicochemical Data & Reactivity Profile
A thorough understanding of the starting material's properties is critical for successful experimental design.
Table 1: Physicochemical Properties of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
| Property | Value | Reference |
| Molecular Formula | C₇H₃F₄NO₃ | [13] |
| Molecular Weight | 229.10 g/mol | N/A |
| CAS Number | 1803827-57-7 | [13] |
| Appearance | Pale yellow solid or oil | N/A |
| Purity | ≥98% (typically) | [13] |
| Solubility | Soluble in common organic solvents (DMSO, DMF, THF, EtOAc) | N/A |
Experimental Protocols: A Step-by-Step Guide to Library Synthesis
The following protocols provide a robust, two-stage process for the diversification of the title compound. They are designed to be self-validating, with clear checkpoints for reaction monitoring and characterization.
Protocol 1: Regioselective C4-Fluorine Displacement via SNAr
This procedure details the selective substitution of the more activated C4-fluorine with a primary amine. The principles can be readily adapted for other nucleophiles such as thiols or alcohols.
Causality: The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate. The stability of this intermediate, and thus the reaction rate, is greatly enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. The C4-fluorine benefits from the strong resonance and inductive withdrawing effects of the para-nitro group, making it the preferred site of attack.[7]
Caption: Experimental workflow for the regioselective SNAr reaction.
Detailed Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-difluoro-2-difluoromethoxy-3-nitrobenzene (1.0 eq).
-
Reagent Addition: Add the primary or secondary amine of choice (1.1 eq) followed by anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.2 M. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as a non-nucleophilic base to scavenge the HF byproduct.
-
Reaction Conditions: Place the flask under a nitrogen atmosphere and heat the mixture to 80-100 °C.
-
Monitoring: Stir the reaction vigorously for 4-16 hours. Monitor the consumption of the starting material by TLC (e.g., 20% EtOAc in hexanes) or LC-MS. The formation of a more polar product spot should be observed.
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate (EtOAc) and water.
-
Extraction: Separate the layers. Extract the aqueous phase twice more with EtOAc.
-
Washing: Combine the organic extracts and wash with water (2x) and then with brine (1x) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the isolated product, 4-(amino)-1-fluoro-2-(difluoromethoxy)-3-nitrobenzene, by ¹H NMR, ¹⁹F NMR, and LC-MS analysis.
Protocol 2: Reduction of the Nitro Group to an Aniline
This procedure converts the electron-withdrawing nitro group into an electron-donating aniline, a key hub for further diversification.
Causality: The reduction of aromatic nitro groups is a robust and high-yielding transformation. Using iron powder in the presence of an acidic catalyst like ammonium chloride is a classic, cost-effective, and chemoselective method known as the Béchamp reduction.[14][15] This method is well-tolerated by many functional groups, including halogens and the difluoromethoxy group, making it ideal for this synthetic sequence.
Caption: Strategic workflow for nitro group reduction.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, suspend the nitroarene product from Protocol 1 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: To this suspension, add iron powder (-325 mesh, 5.0 eq) followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Reaction Conditions: Heat the mixture to reflux (approx. 90 °C) with vigorous stirring. The reaction is often exothermic.
-
Monitoring: Monitor the reaction for 2-4 hours by LC-MS until the starting material is fully consumed.
-
Filtration: Cool the reaction to room temperature. Dilute with ethanol and filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethanol or EtOAc.
-
Concentration & Extraction: Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol. Add water and EtOAc to the residue and transfer to a separatory funnel. Extract the aqueous layer twice more with EtOAc.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aniline.
-
Purification & Characterization: The product is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography. Confirm the identity of the resulting aniline by LC-MS and ¹H NMR.
Application in a Scaffold Hopping Strategy
The two-protocol sequence described above provides a powerful platform for generating a diverse library of compounds from a single, versatile starting material. This strategic workflow enables a rapid exploration of chemical space around a novel core.
Caption: Logical workflow for library generation using 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene.
This strategy allows for the introduction of two distinct points of diversity (R¹ and R²), enabling a systematic exploration of structure-activity relationships (SAR) around the core scaffold. The resulting library of compounds, featuring the metabolically robust difluoromethoxy group, is well-positioned for screening in various therapeutic programs.
References
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Technical Guide.
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Technical Guide.
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
-
Hu, Y., et al. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 10(15), 8435-8468. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
-
Hu, T. L., & Sun, Z. (2016). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry, 59(24), 10853–10875. [Link]
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. researchgate.net [researchgate.net]
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- 4. ajrconline.org [ajrconline.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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Reduction of nitro group in 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
Application Note: Chemoselective Reduction of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
Executive Summary
The reduction of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene (CAS: 1803827-57-7) 1 to its corresponding aniline is a critical and highly sensitive transformation in the synthesis of advanced pharmaceutical intermediates. The presence of multiple aromatic fluorine atoms and a sterically demanding difluoromethoxy group poses a severe chemoselectivity challenge. Standard reduction conditions frequently trigger hydrodefluorination or ether cleavage 2. This guide details two field-proven methodologies—Iron-mediated Single-Electron Transfer (SET) and Poisoned Catalytic Hydrogenation—designed to achieve quantitative nitro reduction while preserving all carbon-fluorine bonds.
Mechanistic Insights: The Challenge of Hydrodefluorination
In the catalytic hydrogenation of polyfluorinated nitroarenes, the use of standard transition metal catalysts, such as Palladium on Carbon (Pd/C), is generally contraindicated 3. Palladium has a strong affinity for halogens and readily undergoes oxidative addition into the C-F bond. This side reaction is exacerbated once the nitro group is reduced to an electron-donating amino group, which increases the electron density of the aromatic ring and activates the ortho/para C-F bonds toward cleavage.
To circumvent hydrodefluorination, the reduction must be controlled via specific kinetic or thermodynamic pathways:
-
Kinetic Control via Single-Electron Transfer (SET): The classical Béchamp-style reduction utilizing zero-valent iron (Fe) operates via the Haber mechanism 4. Iron transfers electrons directly to the highly electrophilic nitro group, sequentially forming nitroso and hydroxylamine intermediates before yielding the final amine. Because this pathway is strictly an electron-transfer process and does not involve oxidative addition, the C-F bonds remain completely intact [[5]]().
-
Thermodynamic Control via Catalyst Poisoning: Utilizing Sulfided Platinum on Carbon (Pt(S)/C). The sulfur selectively poisons the highly active sites on the platinum surface responsible for C-X oxidative addition, while leaving the sites necessary for N-O bond reduction fully active 3.
Caption: Chemoselective reduction pathways avoiding hydrodefluorination.
Chemoselective Reduction Strategies
Strategy A: Mild Iron-Mediated Reduction (Fe/NH4Cl)
While traditional Béchamp reductions utilize strong acids like HCl 6, replacing HCl with Ammonium Chloride (NH₄Cl) provides a mildly acidic, buffered environment. Causality: This substitution is critical because strong acids can protonate the resulting aniline (complicating the extraction process) and potentially hydrolyze the sensitive difluoromethoxy ether linkage over prolonged heating.
Strategy B: Poisoned Catalytic Hydrogenation (Pt(S)/C)
For larger-scale operations where the generation of stoichiometric iron sludge is practically prohibitive, Pt(S)/C under a hydrogen atmosphere offers a clean, scalable alternative 3. The reaction is highly atom-economical and typically requires only a simple filtration through Celite to isolate the pure product.
Experimental Protocols
Protocol A: Iron/NH₄Cl Mediated Reduction
This protocol is designed as a self-validating system through distinct visual and chromatographic checkpoints.
-
Substrate Dissolution: Charge a round-bottom flask with 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene (1.0 equiv) and a solvent mixture of Ethanol/Water (4:1 v/v, 10 mL/g of substrate). Stir to obtain a clear, pale-yellow solution.
-
Reagent Addition: Add Ammonium Chloride (NH₄Cl, 2.0 equiv) followed by Iron powder (325 mesh, 5.0 equiv) in one portion.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80°C.
-
Self-Validation Checkpoint: Upon reaching ~70°C, the mixture will transition from pale yellow to a dark brown/black opaque slurry. This visual cue confirms the generation of active iron oxide species and the initiation of the SET mechanism.
-
-
Monitoring: Stir at 80°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Self-Validation Checkpoint: The reaction is complete when the starting material (R_f ~0.6) completely disappears, replaced by a highly polar, UV-active amine spot (R_f ~0.2) that stains positive with ninhydrin.
-
-
Hot Filtration: While still hot (>60°C), filter the black slurry through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot ethanol.
-
Workup & Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue between Ethyl Acetate and Brine. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the crude aniline.
Caption: Step-by-step experimental workflow for the iron-mediated reduction.
Protocol B: Pt(S)/C Catalytic Hydrogenation
-
Substrate Dissolution: Dissolve the nitroarene (1.0 equiv) in dry Tetrahydrofuran (THF) or Ethyl Acetate (10 mL/g).
-
Catalyst Addition: Add 5% Pt(S)/C (1-2 mol% Pt).
-
Hydrogenation: Purge the reaction vessel with N₂ (3x), followed by H₂ (3x). Stir vigorously under a hydrogen atmosphere (balloon, 1 atm) at 30°C.
-
Self-Validation Checkpoint: Immediate and measurable uptake of hydrogen gas from the reservoir will be observed. The reaction is complete when hydrogen uptake ceases entirely (typically 6-12 hours).
-
-
Workup: Purge the vessel with N₂ to remove residual H₂. Filter the catalyst through a pad of Celite, washing with EtOAc. Concentrate the filtrate to yield the target aniline.
Quantitative Data & Method Comparison
| Parameter | Pd/C + H₂ (Standard) | Pt(S)/C + H₂ (Poisoned) | Fe / NH₄Cl (SET) |
| Conversion of Nitro Group | >99% | >99% | >95% |
| Chemoselectivity (Target) | <50% (High defluorination) | >98% | >95% |
| Major Impurities | Defluorinated anilines | Trace hydroxylamines | Iron complexes, unreacted SM |
| Reaction Time | 2-4 hours | 6-12 hours | 4-6 hours |
| Scalability | Poor (due to impurities) | Excellent | Good (requires filtration) |
References
-
Thieme Connect - Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines URL:[Link]
-
ACS Chemical Reviews - Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts URL:[Link]
Sources
Late-stage functionalization using fluorinated nitrobenzenes
Application Note: Late-Stage Functionalization Using Fluorinated Nitrobenzenes
Part 1: Executive Summary & Strategic Rationale
The Renaissance of Classical Electrophiles in Modern Drug Discovery
Late-stage functionalization (LSF) is often synonymous with C-H activation or transition-metal catalysis. However, in the realm of biologics and peptide therapeutics, fluorinated nitrobenzenes (FNBs) represent a critical, often underutilized class of "stapling" and "tagging" reagents. Their utility stems from the tunable electronics of the nitro-substituted ring, which activates the carbon-fluorine bond for Nucleophilic Aromatic Substitution (
This guide moves beyond the historical use of Sanger’s reagent (2,4-dinitrofluorobenzene) to explore modern applications: peptide macrocyclization (stapling) and chemoselective cysteine bioconjugation . We focus on how to exploit the specific reactivity of FNBs to modify complex biomolecules without disrupting their native fold or function.
Part 2: Mechanistic Principles & Chemoselectivity
The Tunable Platform
The reaction between a nucleophile (protein residue) and a fluorinated nitrobenzene is governed by the
-
The Nitro Effect: The nitro group (
) is a potent electron-withdrawing group (EWG). Ortho- or para-substitution stabilizes the negative charge delocalized onto the ring during the addition step. -
The Fluorine Effect: Unlike in
/ reactions where iodine/bromine are better leaving groups, in , fluorine is often the superior leaving group. Its high electronegativity induces a strong dipole at the C-F bond, accelerating the rate-limiting nucleophilic attack (the first step).
Chemoselectivity: Thiol (Cys) vs. Amine (Lys/N-term)
Controlling selectivity is the primary challenge in LSF of proteins.
-
Cysteine (Thiol, R-SH): Soft nucleophile.[1] High reactivity at neutral pH (7.0–7.5). The thiolate anion (
) attacks the FNB ring rapidly. -
Lysine (Amine, R-NH2): Harder nucleophile. Requires higher pH (>8.5) to deprotonate the ammonium species (
to ).
Key Insight: By maintaining a pH between 7.0 and 7.5, researchers can achieve >95% selectivity for Cysteine over Lysine, enabling site-specific modification.
Part 3: Visualization of Reaction Logic
The following diagram illustrates the decision tree for optimizing LSF using fluorinated nitrobenzenes, distinguishing between stapling (dual reaction) and tagging (single reaction).
Caption: Decision matrix for selecting reagents and pH conditions to achieve either peptide stapling or site-selective bioconjugation.
Part 4: Detailed Experimental Protocols
Protocol A: Peptide Stapling via Cysteine Cross-Linking
Application: Rigidifying a peptide (e.g., p53 mimetic) to enhance cell permeability and proteolytic stability. Reagent: 1,5-Difluoro-2,4-dinitrobenzene (DFDNB).
Materials:
-
Peptide precursor (Must contain residues
and or as Cysteine). -
Reagent: 1,5-Difluoro-2,4-dinitrobenzene (dissolved in DMF or DMSO).
-
Buffer: 50 mM TRIS or Phosphate, pH 7.5.
-
Solvent: DMF or Acetonitrile (ACN).
Step-by-Step Methodology:
-
Peptide Solubilization: Dissolve the dithiol-peptide in a 1:1 mixture of Buffer (pH 7.5) and ACN to a final concentration of 0.5–1.0 mM.
-
Note: ACN is used to ensure solubility of both the peptide and the hydrophobic FNB reagent.
-
-
Reagent Addition: Add a solution of DFDNB (1.1 equivalents relative to peptide) slowly to the stirring peptide solution.
-
Critical: Do not add large excess. 1.1 equiv ensures intramolecular cyclization over intermolecular dimerization.
-
-
Incubation: Stir at Room Temperature (20–25°C) for 2–4 hours.
-
Monitoring: Monitor reaction progress via LC-MS. Look for the mass shift corresponding to
.
-
-
Quenching: Quench the reaction by adding 1% TFA (Trifluoroacetic acid) to drop pH < 4.
-
Purification: Isolate the stapled peptide via RP-HPLC (C18 column).
Data Interpretation:
| Parameter | Unstapled Peptide | Stapled Peptide (Product) |
|---|
| Mass (LC-MS) |
Protocol B: Site-Selective Cysteine Arylation (Tagging)
Application: Attaching a fluorophore or drug linker to a specific cysteine on a protein surface. Reagent: 4-Fluoro-3-nitro-benzenesulfonamide derivatives (or similar).
Step-by-Step Methodology:
-
Reduction (Pre-treatment): If the protein cysteines are oxidized (disulfides), treat with TCEP (1.5 equiv per disulfide) for 30 min. TCEP is preferred over DTT as it does not compete in
reactions significantly under these conditions. -
Buffer Exchange: Exchange protein into degassed 50 mM HEPES, pH 7.2, 1 mM EDTA.
-
Why EDTA? To chelate trace metals that might catalyze oxidation of thiols back to disulfides.
-
-
Reaction: Add the Fluorinated Nitrobenzene reagent (5–10 equivalents dissolved in DMSO). Final DMSO concentration should be <5% v/v to prevent denaturation.
-
Kinetics: Incubate at 37°C for 1–2 hours.
-
Note: The electron-withdrawing nitro group accelerates this reaction significantly compared to standard alkyl halides.
-
-
Desalting: Remove excess small molecule reagent using a Zeba spin column or dialysis.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Use fresh anhydrous DMSO for reagent stock. Ensure buffer is not "old" (pH drift). |
| Non-Specific Labeling | pH too high | Lower pH to 7.0–7.2 to suppress Lysine reactivity. |
| Precipitation | Reagent insolubility | Increase organic co-solvent (ACN/DMF) up to 20% if protein tolerates it. |
| Dimerization | Peptide conc. too high | Dilute reaction to <0.5 mM to favor intramolecular stapling. |
Part 6: References
-
Spokoyny, A. M., et al. (2013). "A Perfluoroaryl-Cysteine S_NAr Chemistry Approach to Unprotected Peptide Stapling." Journal of the American Chemical Society. [Link]
-
Context: Establishes the foundational chemistry for using perfluoro/nitro-fluoro arenes for cysteine stapling.
-
-
Zhang, C., et al. (2016). "Clamp-mediated site-selective cysteine arylation."[2] Nature Chemistry. [Link]
-
Context: Demonstrates advanced site-selectivity using sequence-specific recognition combined with
chemistry.
-
-
Cohen, D. T., et al. (2016).[3] "Chemo- and Regioselective Functionalization of Isotopically Labeled Proteins." Angewandte Chemie International Edition. [Link]
-
Context: Discusses the utility of these reagents in modifying complex proteins for NMR studies.
-
-
Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal. [Link]
-
Context: The historical grounding of 2,4-dinitrofluorobenzene (Sanger's Reagent) which underpins the mechanism described.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Defluorination in Nitrobenzenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging side reaction of defluorination when working with fluorinated nitrobenzenes. Our goal is to provide you with a deep understanding of the underlying mechanisms and to offer practical, field-proven troubleshooting strategies and protocols to ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant loss of fluorine in my reaction with a fluoronitrobenzene substrate. What is this side reaction and why does it happen?
A: You are likely observing a competitive Nucleophilic Aromatic Substitution (SNAr) reaction where your nucleophile, base, or solvent is attacking the carbon atom bearing the fluorine, leading to its displacement.
The Underlying Mechanism:
The chemistry of fluoronitrobenzenes is dominated by the SNAr mechanism. Here’s the causality:
-
Activation: The nitro group (–NO₂) is a powerful electron-withdrawing group. It strongly deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic attack. It does this by pulling electron density from the ring, making the ring carbons electron-poor (electrophilic).
-
The Role of Fluorine: While the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, fluorine's high electronegativity makes the carbon it's attached to highly electrophilic and susceptible to nucleophilic attack. In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile, not the breaking of the C-X bond[1].
-
Meisenheimer Complex Formation: A nucleophile attacks the carbon bearing the fluorine atom, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex[2][3]. The stability of this complex is key. The electron-withdrawing nitro group helps to stabilize this negative charge through resonance, particularly when it is ortho or para to the site of attack[1].
-
Elimination & Aromaticity Restoration: The reaction concludes when the leaving group (in this case, the fluoride ion) is eliminated, and the aromaticity of the ring is restored.
Defluorination becomes a significant side reaction when conditions favor the attack at the C-F bond over other desired transformations.
Caption: SNAr mechanism leading to desired substitution or undesired defluorination.
Q2: My primary troubleshooting suspects are the base and solvent. How do I optimize these to prevent defluorination?
A: Your intuition is correct. The base and solvent system is the most common source of unwanted defluorination. The key is to maintain conditions that are "just right" for the desired reaction without being harsh enough to promote the side reaction.
Troubleshooting Flowchart for Reaction Conditions
Caption: A decision-making flowchart for troubleshooting defluorination.
Detailed Parameter Analysis
| Parameter | Impact on Defluorination | Scientific Rationale & Recommendations |
| Base | HIGH | Rationale: Strong bases (e.g., hydroxides, alkoxides) can act as competing nucleophiles, directly attacking the C-F bond. They can also deprotonate trace water, generating highly nucleophilic hydroxide ions. Recommendations: Use milder, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Organic bases like DIPEA can also be effective. Use the minimum stoichiometric amount required. |
| Solvent | HIGH | Rationale: Polar aprotic solvents (DMSO, DMF) are excellent for SNAr but can increase the reactivity of nucleophiles to a point where selectivity is lost. They also can have high water content, which can be a source of hydroxide. The solubility of fluoride salts is also a factor; some solvents may promote the reverse reaction if fluoride concentration builds up[3]. Recommendations: Screen alternative solvents. While seemingly counterintuitive, less polar solvents like THF or Dioxane may sufficiently slow the undesired defluorination while still allowing the desired reaction to proceed at an acceptable rate, especially with gentle heating. |
| Temperature | MEDIUM | Rationale: Higher temperatures increase the rate of all reactions, but often disproportionately accelerate side reactions, which may have a higher activation energy. Recommendations: Start experiments at a lower temperature (e.g., 0°C or room temperature) and only increase the temperature if the desired reaction is too slow. Monitor the reaction closely by TLC or LC-MS to find the optimal balance. |
| Water Content | HIGH | Rationale: Water can hydrolyze the substrate, leading to defluorination and the formation of the corresponding phenol. It is a common impurity in solvents and hygroscopic reagents. Recommendations: Always use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. Run reactions under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture. |
Q3: I have optimized my conditions but still see some defluorination. Are there more advanced or alternative strategies I can employ?
A: Yes. When standard optimization is insufficient, consider fundamentally different mechanistic pathways. Modern photocatalytic and specialized metal-catalyzed methods can often circumvent the traditional SNAr pathway that leads to defluorination.
Advanced Strategies to Mitigate Defluorination:
-
Photoredox Catalysis: This approach uses a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) with the fluoroarene. This generates a radical cation, which is extremely susceptible to nucleophilic attack. This "Cation Radical-Accelerated Nucleophilic Aromatic Substitution" (CRA-SNAr) can enable the functionalization of even electron-neutral or electron-rich fluoroarenes, which are typically unreactive under standard SNAr conditions, and can offer a milder path for activated systems[4]. The reaction proceeds under very mild conditions, often at room temperature, minimizing side reactions[5][6].
Caption: Simplified cycle for photocatalytic C-F functionalization via a radical cation intermediate.
-
Specialized Metal Catalysis: Certain transition metal catalysts can activate C-F bonds through oxidative addition or other non-SNAr mechanisms[7]. For example, systems using rhodium or diiron phthalocyanine have shown efficacy in cleaving C-F bonds under specific conditions, which can be harnessed for controlled functionalization rather than unwanted degradation[8][9]. While more complex to implement, these methods can provide unique selectivity.
-
Enzymatic Methods: For specific substrates, enzymatic or whole-cell biotransformations are emerging as a highly selective method. Enzymes like dehalogenases or oxygenases can perform defluorination under exceptionally mild aqueous conditions[10][11][12]. While not a general-purpose lab technique yet, it represents a frontier in green chemistry for avoiding harsh reagents and side reactions.
Experimental Protocol: Systematic Screening to Minimize Defluorination
This protocol provides a framework for systematically optimizing reaction conditions to suppress defluorination of a generic p-fluoronitrobenzene substrate.
Objective: To identify the optimal combination of base and solvent that maximizes the yield of the desired product while minimizing the formation of the defluorinated byproduct.
Materials:
-
p-Fluoronitrobenzene (Substrate)
-
Nucleophile (e.g., an amine or alcohol)
-
Bases for screening: K₂CO₃, Cs₂CO₃, DIPEA
-
Solvents for screening: Acetonitrile (ACN), Tetrahydrofuran (THF), Dioxane
-
Anhydrous Na₂SO₄ or MgSO₄
-
Reaction vials with stir bars
-
Inert atmosphere setup (N₂ or Argon line)
-
TLC plates and LC-MS for analysis
Procedure:
-
Preparation: Set up an array of 9 reaction vials, each charged with p-fluoronitrobenzene (1.0 eq., e.g., 0.1 mmol) and a stir bar. Ensure all glassware is oven-dried.
-
Matrix Setup: Arrange the vials to test each combination of base and solvent according to the table below.
| ACN (Anhydrous) | THF (Anhydrous) | Dioxane (Anhydrous) | |
| K₂CO₃ (1.5 eq.) | Vial 1 | Vial 2 | Vial 3 |
| Cs₂CO₃ (1.5 eq.) | Vial 4 | Vial 5 | Vial 6 |
| DIPEA (2.0 eq.) | Vial 7 | Vial 8 | Vial 9 |
-
Reagent Addition:
-
To each vial, add the specified base.
-
Under an inert atmosphere, add the designated anhydrous solvent (e.g., 1.0 mL for a 0.1 M solution).
-
Add the nucleophile (1.1 eq.) to each vial via syringe.
-
-
Reaction:
-
Seal all vials and stir the reactions at room temperature (25°C).
-
Place a small aliquot from each reaction onto a TLC plate at T=0.
-
-
Monitoring:
-
After 2 hours, take another aliquot from each vial for TLC and LC-MS analysis.
-
On the TLC, look for the consumption of starting material and the appearance of the product and a potential lower-running, more polar spot corresponding to the defluorinated phenol byproduct.
-
The LC-MS will provide an accurate ratio of product to byproduct.
-
-
Analysis and Iteration:
-
Continue monitoring every 2-4 hours until the starting material is consumed in the most promising reactions.
-
Identify the condition(s) that give the highest product-to-byproduct ratio.
-
If all reactions are slow, repeat the screen at a moderately elevated temperature (e.g., 50°C), but be aware this may increase defluorination.
-
Self-Validation: This parallel screening method provides a self-validating system. By comparing results across a matrix of well-defined conditions, you can directly correlate changes in base and solvent to the outcome, leading to a trustworthy and optimized protocol for your specific substrate-nucleophile pair.
References
-
Vertex AI Search Result[13] (Source details not fully available)
- Eustance, E., & Zeitler, K. (2020). Photocatalytic C–F bond activation in small molecules and polyfluoroalkyl substances. Nature Chemistry.
- The Innovation. (2024). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. This source covers photocatalytic approaches to cleave C-F bonds under mild conditions.
- Wackett, L. P., & Plevako, K. (2022). Microwell Fluoride Screen for Chemical, Enzymatic, and Cellular Reactions Reveals Latent Microbial Defluorination Capacity for −CF3 Groups. Applied and Environmental Microbiology, 88(10). This article describes screening methods for discovering new defluorination reactions, including those involving microbial processes.
- Giebler, K. G., & Haglund, P. (2023). Mechanisms and Opportunities for Rational In Silico Design of Enzymes to Degrade Per- and Polyfluoroalkyl Substances (PFAS). Journal of Chemical Information and Modeling.
- Seong, H. J., et al. (2019). Enzymatic defluorination of fluorinated compounds. Applied Biological Chemistry, 62(62).
-
Vertex AI Search Result[14] (Source details not fully available)
-
Vertex AI Search Result[15] (Source details not fully available)
-
Vertex AI Search Result[16] (Source details not fully available)
-
Vertex AI Search Result[17] (Source details not fully available)
- Zhang, Y., et al. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. ResearchGate.
-
Vertex AI Search Result[18] (Source details not fully available)
- Singh, R., & Kumar, A. (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI.
- Sorokin, A. B., & Kudrik, E. V. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. Journal of the American Chemical Society, 136(34), 11994-12003.
- Chen, J., et al. (2020). Controlled chemoselective defluorination and non-defluorination for [5 + 1] aromatic annulation via Meisenheimer-type nitrogen anion and radical intermediates. Chemical Science, 11(2), 435-441.
- An, S., et al. (2024). Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst. ResearchGate.
-
Vertex AI Search Result[19] (Source details not fully available)
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the fluorination of pyridinyl ethanone. Benchchem. This guide provides general troubleshooting for fluorination reactions, including managing byproducts.
- Sigman, M. S., & Ritter, T. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Journal of the American Chemical Society. This article discusses the mechanism of SNAr, challenging the traditional two-step view.
-
Vertex AI Search Result[20] (Source details not fully available)
- Cole, D. E., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17361–17367.
- de Visser, S. P., & Shaik, S. (2017). Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine. Chemistry – A European Journal, 23(6), 1299-1304.
- Lee, E., & Ritter, T. (2017). Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Aromatic Substitution. Harvard DASH. This thesis discusses the complexities of nucleophilic fluorination, including solvent effects on the fluoride anion.
- Peterson, B. M., & Doyle, A. G. (2019). Synthetic Advantages of Defluorinative C–F Bond Functionalization. Journal of the American Chemical Society, 141(40), 15774–15788.
-
Vertex AI Search Result[21] (Source details not fully available)
- Shein, S. M., & Putilova, I. A. (1987). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 56(1), 34.
- Kumar, R., et al. (2012). Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media. Bioorganic & Medicinal Chemistry, 20(1), 448-455.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. This resource provides a clear explanation of the SNAr mechanism, including the role of electron-withdrawing groups and leaving group position.
- Wang, N., & Szostek, B. (2017). Desulfonation and defluorination of 6:2 fluorotelomer sulfonic acid (6:2 FTSA) by Rhodococcus jostii RHA1: Carbon and sulfur sources, enzymes, and pathways. Chemosphere, 181, 547-555.
-
Vertex AI Search Result[22] (Source details not fully available)
-
Vertex AI Search Result[23] (Source details not fully available)
-
Vertex AI Search Result[24] (Source details not fully available)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Controlled chemoselective defluorination and non-defluorination for [5 + 1] aromatic annulation via Meisenheimer-type nitrogen anion and radical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalytic C–F bond activation in small molecules and polyfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 7. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Desulfonation and defluorination of 6:2 fluorotelomer sulfonic acid (6:2 FTSA) by Rhodococcus jostii RHA1: Carbon and sulfur sources, enzymes, and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sioc.cas.cn [sioc.cas.cn]
- 14. Photocatalytic gem‐Difluoroolefination Reactions by a Formal C−C Coupling/Defluorination Reaction with Diazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 21. pharmtech.com [pharmtech.com]
- 22. m.youtube.com [m.youtube.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene (CAS No. 1803827-57-7). Here, we address common challenges and frequently asked questions, offering field-proven insights and detailed protocols to ensure the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene?
A1: Impurity profiles are highly dependent on the specific synthetic route. However, based on common syntheses of fluorinated nitroaromatic compounds, you can anticipate the following classes of impurities[1]:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 1,2,4-trifluoro-3-difluoromethoxybenzene or related fluorinated aromatics.
-
Isomeric Byproducts: Nitration of aromatic rings can sometimes lead to a mixture of ortho, meta, and para isomers, which can be challenging to separate due to similar polarities[2].
-
Hydrolysis Products: The presence of water during the reaction or workup can potentially lead to the hydrolysis of the difluoromethoxy group or displacement of a fluorine atom to form a hydroxyl group[1].
-
Over-nitrated or Incompletely Nitrated Species: The reaction conditions can sometimes result in the introduction of additional nitro groups or failure to nitrate the starting material[1].
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, acetonitrile) or reagents from the workup (e.g., acids, bases) may be present in the crude product[1][3].
Q2: What are the primary purification methods for this compound?
A2: The most effective purification methods for 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene, a polar nitroaromatic compound, are column chromatography and recrystallization.
-
Column Chromatography on silica gel is excellent for separating complex mixtures with closely related polarities[4][5].
-
Recrystallization is ideal for removing small amounts of impurities from a crude product that is already relatively pure. The choice of solvent is critical for success[6][7].
-
Steam or Vacuum Distillation can also be an option for related, thermally stable liquid compounds, though less common for solids[8][9].
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for separating and quantifying non-volatile impurities. Using a column with a phenyl-hexyl stationary phase can provide alternative selectivity to standard C18 columns due to π-π interactions with the aromatic ring[1][10].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile and semi-volatile impurities, including residual solvents[1][11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any structurally related impurities. NMR can also be used to monitor column fractions directly without deuterated solvents[12].
Troubleshooting Guide
This section addresses specific problems you may encounter during purification.
Issue 1: My compound "oils out" during recrystallization instead of forming crystals.
-
Underlying Cause: This common issue, particularly with highly substituted aromatics, occurs when the melting point of the compound is lower than the boiling point of the selected solvent. High impurity concentration can also depress the melting point, exacerbating the problem[7].
-
Recommended Actions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly, then transfer it to a 0-4 °C refrigerator. Avoid placing the hot flask directly into an ice bath, as rapid cooling encourages oiling.
-
Switch to a Mixed Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly. A common pair for polar compounds is ethanol-water[7].
-
Issue 2: The final product has a persistent yellow or brownish color.
-
Underlying Cause: Color in nitroaromatic compounds often arises from residual nitrating agents or minor, highly conjugated byproducts.
-
Recommended Actions:
-
Activated Carbon Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, cool the solution slightly and add a very small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes, then perform a hot gravity filtration to remove the carbon before cooling to crystallize[6].
-
Bicarbonate Wash: Before the final purification step, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove acidic impurities[11]. Follow with a water wash and a brine wash to remove residual salts[11].
-
Issue 3: I see multiple spots on my TLC plate after column chromatography, and they are very close together.
-
Underlying Cause: The chosen eluent system does not have sufficient selectivity to resolve the compound of interest from structurally similar impurities (e.g., isomers).
-
Recommended Actions:
-
Optimize the Mobile Phase: If using a standard hexane/ethyl acetate system, try switching one of the components. For example, replacing hexane with toluene can introduce π-π interactions that may alter the elution order. Alternatively, replacing ethyl acetate with dichloromethane or a small amount of methanol can significantly change the polarity and selectivity.
-
Use a Different Stationary Phase: While silica gel is the standard, for challenging separations of aromatic isomers, a stationary phase with phenyl-functionalization can provide enhanced resolution due to π-π interactions[10][13].
-
Employ Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity during the column run. This can help sharpen peaks and improve the separation between compounds with similar Rƒ values.
-
Issue 4: A stable emulsion forms during the aqueous workup.
-
Underlying Cause: Emulsion formation is a frequent problem with fluorinated compounds due to their unique interfacial properties[11].
-
Recommended Actions:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can often disrupt the fine droplets causing the emulsion.
-
Purification Workflow and Protocols
The following diagram outlines a logical workflow for purifying crude 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene.
Caption: Decision workflow for purifying 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene.
Protocol 1: Recrystallization
This protocol is designed to purify a crude product that is already substantially pure (>90%).
-
Solvent Selection:
-
Place a small amount of crude material (approx. 50 mg) into several test tubes.
-
Add potential solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) dropwise to each tube.
-
The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating[7]. An ethanol/water or isopropanol/water mixture is often a good starting point for polar nitroaromatics[7].
-
-
Dissolution:
-
Place the bulk of the crude material in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with stirring.
-
Add just enough hot solvent to fully dissolve the solid. If insoluble impurities remain, proceed to hot filtration[6].
-
-
Hot Filtration (if necessary):
-
If insoluble impurities or activated carbon are present, perform a gravity filtration of the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask[6]. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least 30 minutes to maximize crystal formation.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal from a previous batch[7].
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating the target compound from impurities with different polarities.
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh) is the typical choice.
-
Eluent: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common. Adjust the ratio until the desired compound has an Rƒ value of approximately 0.25-0.35.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the progress of the separation by spotting fractions onto TLC plates and visualizing under UV light[12].
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid or oil can be further dried under high vacuum. If necessary, a final recrystallization (Protocol 1) can be performed to obtain a highly pure, crystalline product.
-
| Technique | Key Parameters & Solvents | Notes & Use Case |
| Recrystallization | Solvents: Ethanol, Isopropanol, Methanol, often paired with Water. | Best for removing small amounts of impurities from a solid. Relies on differential solubility at different temperatures[7]. |
| Column Chromatography | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Hexane gradients. | Excellent for separating complex mixtures or isomers. Separation is based on differential adsorption to the stationary phase[4][14]. |
| Aqueous Wash | Reagents: Saturated NaHCO₃, Water, Brine (Saturated NaCl). | Used in the initial workup to remove acidic or water-soluble impurities before primary purification[11]. |
References
- Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents.
-
Recrystallization. University of Colorado Boulder. Available at: [Link]
-
A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. ResearchGate. Available at: [Link]
-
Synthesis of 1,4-difluoro-2-nitrobenzene. PrepChem.com. Available at: [Link]
-
Column Chromatography. Magritek. Available at: [Link]
-
Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PMC. Available at: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Available at: [Link]
- Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes. Google Patents.
-
A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. JNAS | Journals of National Academy of Sciences of Ukraine. Available at: [Link]
-
1,2-Difluoro-3-nitrobenzene. PubChem. Available at: [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. Available at: [Link]
- Method of crystallizing nitro products. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. agilent.com [agilent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. magritek.com [magritek.com]
- 13. nacalai.com [nacalai.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Optimizing temperature for difluorocarbene generation
Technical Support Center: Difluorocarbene Generation & Optimization
Current Status: Operational Topic: Thermal Optimization & Kinetic Control of Difluorocarbene (:CF₂) Ticket ID: CF2-THERM-OPT-001 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.
Executive Summary: The Kinetic "Goldilocks Zone"
Welcome to the technical support hub for difluorocarbene chemistry. The most common failure mode in :CF₂ reactions is not the reagent itself, but the thermal mismatch between carbene generation and substrate trapping.
The Core Problem: Difluorocarbene is a transient electrophile. Its lifespan is governed by a competition between two pathways:
-
Productive Trapping: Reaction with your nucleophile/alkene (Pseudo-first-order).
-
Destructive Dimerization: Self-reaction to form tetrafluoroethylene (Second-order).
The Thermal Rule:
Because dimerization is second-order with respect to [:CF₂], high instantaneous concentrations of carbene favor dimerization. High temperatures increase the rate of generation (
Reagent Selection & Thermal Profiles
Use this decision matrix to select the correct reagent based on your substrate's thermal stability and reactivity.
Reagent Thermal Profile Table
| Reagent | Common Name | Activation Temp | Mechanism | Best For... |
| ClCF₂CO₂Na | SCDA / Sodium Chlorodifluoroacetate | 95°C – 180°C | Thermal Decarboxylation | Robust substrates (phenols, thiols) that tolerate heat. Cost-effective scale-up. |
| TMS-CF₂-X (X=Br, F) | Hu’s Reagent (Br) / TFDA (F) | -78°C – 110°C | Lewis Base / Fluoride Initiated | Temperature-sensitive substrates. Tunable release rates. |
| PhSO₂CF₂Cl | Difluoromethyl sulfone | 50°C – 80°C | Base elimination / Reductive | Substrates requiring moderate heat; avoids tin/mercury. |
| Ph₃P⁺CF₂CO₂⁻ | PDFA (Betaine) | 25°C – 65°C | Thermal Decarboxylation | Mild generation; highly reactive substrates. |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for optimizing reaction conditions based on thermal constraints.
Caption: Decision tree for selecting difluorocarbene precursors based on substrate thermal tolerance and nucleophile volatility.
Troubleshooting Guides (SOPs)
Scenario A: "My reaction turned black/tarry, and yield is low."
-
Diagnosis: "Carbene Dumping." You generated :CF₂ too fast. The concentration spiked, leading to polymerization (polytetrafluoroethylene oligomers) rather than trapping.
-
The Fix (Thermal Dosing):
-
Lower the Temperature: Drop reaction temperature by 20°C.
-
Slow Addition: Do not add the reagent all at once. For TMSCF₂Br or TFDA, add the reagent via syringe pump over 2–4 hours. This keeps the steady-state concentration of [:CF₂] low, favoring the pseudo-first-order reaction with your substrate over second-order dimerization.
-
Scenario B: "No reaction occurred. Starting material recovered."
-
Diagnosis: Kinetic Barrier. The temperature was insufficient to overcome the activation energy of the decarboxylation or elimination step.
-
The Fix:
-
For SCDA: Ensure solvent is DMF or Diglyme . Toluene is often not polar enough to stabilize the transition state of the decarboxylation. Increase Temp to 120°C.
-
For TFDA: If using NaF, it requires heat (~100°C). Switch to a soluble fluoride source like TBAT (Tetrabutylammonium difluorotriphenylsilicate) to allow generation at lower temperatures (refluxing THF).
-
Scenario C: "Substrate decomposed before reaction complete."
-
Diagnosis: Thermal incompatibility.
-
The Fix: Switch to Hu’s Reagent (TMSCF₂Br) .
-
Protocol: Dissolve substrate and TMSCF₂Br (2.0 equiv) in THF/Water (biphasic). Add LiOH (2.0 equiv) at 0°C. Stir at Room Temp.
-
Why: This generates :CF₂ at ambient temperature, avoiding thermal degradation.
-
Mechanistic Visualization: The Carbene Life Cycle
Understanding the competing pathways is critical for optimization.
Caption: Mechanistic pathway showing the competition between productive trapping (Path A) and destructive dimerization (Path B).
Frequently Asked Questions (FAQs)
Q1: Can I use sodium chlorodifluoroacetate (SCDA) at room temperature? A: Generally, no. SCDA is a stable salt. It requires significant thermal energy (usually >90°C) to overcome the activation barrier for decarboxylation. If you must work at RT, use TMSCF₂Br with an initiator.
Q2: Why is DMF the preferred solvent for SCDA?
A: The decarboxylation of SCDA involves a charged transition state. Polar aprotic solvents like DMF or NMP stabilize this transition state, lowering the activation energy (
Q3: My TFDA reaction stalled. I used catalytic NaF. A: Solid NaF has poor solubility in organic solvents.
-
Troubleshoot: Add a phase transfer catalyst (18-crown-6) or switch to TBAT . This brings the fluoride into the solution phase, drastically increasing the initiation rate.
Q4: Is it safe to scale up these reactions? A: Caution is required. The dimerization product, tetrafluoroethylene (TFE), is a gas and can pressurize sealed vessels.
-
Safety Rule: Always calculate the theoretical volume of TFE generated if trapping fails. Ensure your headspace or pressure relief system can handle it.
References
-
Sodium Chlorodifluoroacetate (SCDA)
- Mechanistic Insight & Application: "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacet
-
TFDA (Dolbier’s Reagent)
-
TMSCF₂Br (Hu’s Reagent)
- General Reactivity: "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis2014, 46, 842–863.
-
Kinetics of Dimerization
Sources
Stability of difluoromethoxy group under acidic conditions
Technical Support Center: Difluoromethoxy (
Executive Summary: The Stability Profile
Status: The difluoromethoxy group (
Key Takeaway: If you observe decomposition during an acidic step, the
Part 1: Technical Deep Dive & Mechanism
Why is Acid-Stable?
The stability of the difluoromethoxy group stems from the potent electron-withdrawing nature of the two fluorine atoms.
-
Reduced Basicity of Oxygen: The electronegative fluorines pull electron density away from the ether oxygen via the inductive effect (
). This significantly lowers the basicity of the oxygen lone pairs compared to a methoxy group ( ). -
Resistance to Protonation: Acid-catalyzed cleavage of ethers initiates with the protonation of the oxygen atom.[1] Since the
oxygen is electron-deficient, it resists protonation by Brønsted acids, thereby shutting down the primary pathway for hydrolysis. -
Bond Strength: The
bond is one of the strongest in organic chemistry ( ), rendering the gem-difluoro motif kinetically inert to nucleophilic attack under acidic conditions.
The Exception: Lewis Acid Cleavage
While resistant to protons (
Part 2: Troubleshooting Guide (Q&A)
Q1: I observed the loss of my
-
Diagnosis: Generally, no. Aryl difluoromethyl ethers are stable to refluxing aqueous
. -
Root Cause Analysis: Check for neighboring group participation . If you have an ortho-nucleophile (like a carboxylic acid or amine), it might facilitate an intramolecular attack.
-
Alternative Explanation: Are you sure it's cleavage? The
triplet in proton NMR ( ) can sometimes be obscured or shifted. Verify with NMR.
Q2: Can I use trifluoroacetic acid (TFA) to remove a Boc group in the presence of
-
Answer: Yes.
-
Reasoning: TFA is a Brønsted acid. The
group is completely inert to neat TFA at room temperature. This is a standard workflow in medicinal chemistry for compounds like Roflumilast analogs.
Q3: I treated my compound with
-
Answer:
is a strong Lewis acid capable of coordinating to the ether oxygen despite its low basicity. -
Solution: Switch to a more selective deprotection method. Try thiols (e.g., ethanethiol/
—though use caution) or specific enzymatic conditions if applicable. For distinguishing between and , mild Lewis acids like at low temperatures ( ) may offer selectivity, cleaving the electron-rich first.
Part 3: Comparative Stability Data
The following table ranks common ether motifs by their stability against acidic hydrolysis.
| Functional Group | Structure | Stability (Brønsted Acid) | Stability (Lewis Acid) | Electronic Character ( |
| Trifluoromethoxy | Excellent | Excellent | Strongly E-Withdrawing ( | |
| Difluoromethoxy | Excellent | Moderate/Good | Mod. E-Withdrawing ( | |
| Methoxy | Good | Poor (Cleaves w/ | E-Donating ( | |
| Methoxymethyl | Very Poor | Very Poor | N/A (Acetal) |
Part 4: Visualizing the Decision Logic
The following diagram illustrates the decision process for handling
Caption: Decision tree for predicting difluoromethoxy stability based on acid type and conditions.
Part 5: Standard Stability Assay Protocol
To empirically verify the stability of your specific substrate, perform this standardized stress test.
Objective: Determine half-life (
Materials:
-
Test Compound (
DMSO stock) -
Condition A (Physiological):
(pH 1.2) -
Condition B (Synthetic):
TFA/DCM -
Internal Standard: Fluorobenzene (for
NMR) or Caffeine (for HPLC)
Workflow:
-
Preparation: Dilute
of stock into of the acidic medium. -
Incubation:
-
Incubate Condition A at
(simulating stomach). -
Incubate Condition B at
(simulating deprotection).
-
-
Sampling: Aliquot at
hours. -
Analysis:
-
LC-MS: Look for parent mass
. Look for hydrolysis product -
NMR: Monitor the characteristic doublet (
) at . Disappearance of this signal indicates cleavage.
-
Acceptance Criteria:
- parent remaining after 24 hours indicates functional stability.
References
-
BenchChem. (2025).[2][3] The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Retrieved from
-
Zafrani, Y., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Retrieved from
-
Xing, L., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. Retrieved from
-
Li, Y., et al. (2024). Deconstrutive Difunctionalizations of Cyclic Ethers Enabled by Difluorocarbene to Access Difluoromethyl Ethers. CCS Chemistry. Retrieved from
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from
Sources
Technical Support Center: Troubleshooting the Removal of Unreacted Phenols from Difluoromethoxy Products
Introduction & Overview
The introduction of a difluoromethoxy (–OCF₂H) group into aromatic systems is a critical transformation in medicinal chemistry, heavily utilized to modulate a drug candidate's lipophilicity, metabolic stability, and conformational preferences[1]. The most common synthetic route involves reacting a phenol with a difluorocarbene precursor (e.g., sodium chlorodifluoroacetate, diethyl bromodifluoromethylphosphonate, or difluoromethyl triflate) under basic conditions[2][3].
However, because difluorocarbene rapidly hydrolyzes in aqueous or basic media, researchers frequently encounter incomplete conversions, leaving crude mixtures contaminated with unreacted starting phenol. Because difluoromethoxyarenes and their parent phenols often exhibit frustratingly similar retention factors (
This technical guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to efficiently remove unreacted phenols from your difluoromethoxy products.
Decision Matrix: Phenol Removal Workflow
Workflow for selecting the optimal phenol removal strategy based on product stability.
FAQ & Troubleshooting Guides
Q1: Why is separating unreacted phenol from the difluoromethoxy product so difficult using standard silica gel chromatography? A1: The difficulty is rooted in the electronic and steric alterations caused by the –OCF₂H group. While phenols are capable of strong hydrogen bonding (which usually makes them stick to silica), sterically hindered phenols or those with strong electron-withdrawing groups have significantly reduced hydrogen-bonding capacity. Simultaneously, the highly polarized C–F bonds in the difluoromethoxyarene increase its dipole moment. As a result, the overall polarity of the neutral product often converges with that of the unreacted phenol, leading to co-elution artifacts on normal-phase silica.
Q2: What is the most reliable, scalable method for removing unreacted phenol? A2: Acid-base extraction is the gold standard for scalable purification[4]. Causality: Phenols are weakly acidic (pKa ~10, or lower if electron-withdrawing groups are present), whereas difluoromethoxyarenes are neutral. Washing the organic layer with a strong aqueous base (e.g., 2N NaOH or KOH) deprotonates the phenol to form a highly water-soluble sodium phenoxide salt. The neutral –OCF₂H product remains safely partitioned in the organic layer.
Q3: My difluoromethoxy product contains base-sensitive functional groups (e.g., esters, epoxides). How can I remove the phenol without using aqueous NaOH? A3: You should utilize Polymer-Supported (PS) Scavengers [5]. Causality: PS-Isocyanate or PS-Tosyl Chloride resins feature electrophilic functional groups tethered to macroscopic polystyrene beads. When added to the crude mixture, the nucleophilic hydroxyl group of the unreacted phenol covalently reacts with the resin. Because the difluoromethoxy product lacks a nucleophilic handle, it remains in solution. A simple physical filtration removes the resin-bound phenol, completely avoiding aqueous basic workups and protecting sensitive moieties.
Q4: If I don't have access to polymer-supported reagents, what is an alternative chemical method to separate them?
A4: Employ a "Catch-and-Release" Derivatization strategy. React the crude mixture with a bulky electrophile like p-toluenesulfonyl chloride (TsCl) and triethylamine. The unreacted phenol is converted into an aryl tosylate. This transformation drastically reduces the polarity of the phenol impurity, creating a massive
Quantitative Data: Comparison of Phenol Removal Strategies
| Removal Strategy | Mechanistic Principle | Scalability | Best Suited For | Key Limitation |
| Acid-Base Extraction | pKa differential (Phenol pKa ~10 vs Neutral Product) | High (>100g) | Base-stable difluoromethoxyarenes | Incompatible with base-sensitive groups (esters, epoxides) |
| Polymer-Supported Scavenging | Covalent tethering of nucleophilic phenol to insoluble resin | Low to Medium (<10g) | Base-sensitive products, parallel library synthesis | High cost of functionalized resins |
| Chemical Derivatization | Conversion of phenol to a highly non-polar aryl tosylate | Medium (10-50g) | Mixtures inseparable by standard chromatography | Adds two synthetic steps (derivatization + separation) |
| Reverse-Phase HPLC | Hydrophobic/fluorophilic stationary phase interactions | Low (Analytical) | Trace impurity removal, highly complex mixtures | Low throughput, requires specialized equipment |
Step-by-Step Methodologies
Protocol A: Optimized Acid-Base Extraction (For Base-Stable Products)
This protocol leverages the pKa difference between the starting material and the product to achieve chromatography-free purification[1][4].
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at a concentration of ~0.1 M.
-
Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 2N aqueous NaOH (or KOH).
-
Phase Separation: Stopper the funnel, shake vigorously, and vent the pressure. Allow the phases to separate completely.
-
Troubleshooting: If an emulsion forms, add saturated aqueous NaCl (brine) to the funnel to increase the ionic strength of the aqueous layer, forcing phase separation.
-
-
Extraction: Drain the aqueous layer (which now contains the water-soluble sodium phenoxide). Retain the organic layer.
-
Iterative Washing: Repeat the 2N NaOH wash 1–2 more times to ensure complete removal of trace phenol.
-
Self-Validation System:
-
Aqueous Check: Spot the final aqueous wash on pH paper to verify the pH remains >12, confirming the base was not depleted.
-
Organic Check: Spot the organic layer on a TLC plate and stain with aqueous Iron(III) chloride (
). The absence of a purple/green spot confirms the organic layer is completely free of phenol.
-
-
Isolation: Wash the organic layer once with brine to remove residual base, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the pure difluoromethoxyarene.
Protocol B: Polymer-Supported Isocyanate Scavenging (For Base-Sensitive Products)
This protocol utilizes functionalized polystyrene beads to physically trap the phenol via urethane bond formation[5].
-
Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Resin Addition: Add Polymer-Supported Isocyanate (PS-NCO) resin to the flask. Use 3 to 5 molar equivalents of resin relative to the estimated amount of unreacted phenol.
-
Catalysis: Add a catalytic amount (0.1 equivalents) of triethylamine (
) or diisopropylethylamine (DIPEA) to accelerate the nucleophilic attack of the phenol onto the resin-bound isocyanate. -
Incubation: Agitate the suspension gently on an orbital shaker or via overhead stirring at room temperature for 2 to 4 hours. (Note: Avoid magnetic stir bars, as they can grind and pulverize the polymer beads, clogging filters later).
-
Self-Validation System: Withdraw a 10 µL aliquot of the supernatant, dilute it, and analyze it via LC-MS or TLC. The complete disappearance of the phenol peak/spot confirms the scavenging is complete. If phenol remains, add 1-2 additional equivalents of PS-NCO and agitate for another hour.
-
Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge.
-
Recovery: Wash the retained resin with 2–3 column volumes of the reaction solvent to ensure all of the non-interacting difluoromethoxy product is washed into the collection flask.
-
Isolation: Concentrate the combined filtrates under reduced pressure to yield the pure product.
References
-
Organic Syntheses. Difluoromethylation of Phenols.[Link]
-
Chemical Society Reviews. Late-stage difluoromethylation: concepts, developments and perspective.[Link]
-
Journal of Organic Chemistry / NIH. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.[Link]
-
Current Opinion in Drug Discovery & Development / PubMed. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Regioselectivity in the Nitration of Fluorinated Anisoles
Welcome to the technical support center for navigating the complexities of fluorinated anisole nitration. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve precise control over the regiochemical outcome of these critical reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-tested insights to troubleshoot common issues and optimize your synthetic strategies.
Understanding the Directing Effects in Fluorinated Anisoles
The regioselectivity of nitration on a fluorinated anisole ring is a nuanced interplay between the directing effects of the methoxy (-OCH₃) and fluorine (-F) substituents. Both are considered ortho, para-directors in electrophilic aromatic substitution (EAS).[1][2][3] However, their influence is not equal and is further complicated by the reaction conditions.
-
Methoxy Group (-OCH₃): This is a strongly activating group.[2] Its activating nature stems from the resonance effect (+M), where the oxygen's lone pairs donate electron density to the aromatic ring.[4] This donation significantly stabilizes the arenium ion intermediate formed during ortho and para attack, making these positions more susceptible to electrophilic substitution.[4][5]
-
Fluorine Atom (-F): Fluorine presents a more complex scenario. It is an electronegative atom, and thus withdraws electron density through the inductive effect (-I), which deactivates the ring.[1][6] However, like the methoxy group, it possesses lone pairs that can be donated into the ring via resonance (+M), which directs incoming electrophiles to the ortho and para positions.[1][7] For fluorine, the inductive deactivation is generally stronger than the resonance activation, making it a deactivating ortho, para-director.[1]
When both substituents are present, the powerful activating effect of the methoxy group typically dominates, dictating the primary positions of nitration.[7] However, the fluorine atom's inductive effect can still significantly influence the isomer distribution.
Visualizing the Interplay of Directing Effects
Caption: Interplay of methoxy and fluorine directing effects on nitration.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of nitro isomers, and how can I favor a specific one?
A: The formation of multiple isomers is expected due to the ortho, para-directing nature of both the methoxy and fluoro substituents.[1][2] The key to favoring a specific isomer lies in manipulating the reaction conditions to exploit the subtle electronic and steric differences between the possible sites of nitration.
-
Temperature: Lowering the reaction temperature generally increases selectivity.[8] Nitration reactions are exothermic, and higher temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers.[9] For highly activated systems like fluorinated anisoles, temperatures at or below 0°C are often recommended to enhance regioselectivity.[8]
-
Nitrating Agent: The choice of nitrating agent can significantly impact the isomer ratio.[8]
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common and aggressive nitrating agent.[8] The sulfuric acid protonates nitric acid to form the highly reactive nitronium ion (NO₂⁺).[10] This powerful electrophile is less selective.
-
Milder Nitrating Agents: For greater control, consider using milder reagents like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or nitronium salts like NO₂BF₄.[9][11] These can lead to a more selective reaction.
-
-
Solvent: The solvent can influence the effective size of the electrophile and the solubility of the intermediates, thereby affecting the ortho/para ratio.[12] Nonpolar solvents like n-heptane or cyclohexane have been shown to provide good conversions and yields in some cases.[12]
Q2: I'm observing significant byproduct formation, including dinitrated and oxidized products. What's the cause and solution?
A: This is a common issue, particularly with the highly activated fluorinated anisole ring.
-
Cause of Over-nitration (Dinitration): The initial mononitrated product is still an activated ring and can undergo a second nitration, especially under harsh conditions.[8][9]
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.[8]
-
Slow Addition: Add the nitrating agent slowly to a cooled solution of the fluorinated anisole. This helps to maintain a low concentration of the nitrating species and control the exotherm.[13]
-
Monitor Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed.[9]
-
-
-
Cause of Oxidation (Tar Formation): The nitrating mixture is a strong oxidizing agent, which can lead to the degradation of the starting material and products, especially at elevated temperatures.[8][13]
Q3: My reaction is very sluggish or isn't going to completion. How can I improve the conversion?
A: While fluorinated anisoles are activated, the deactivating effect of fluorine can sometimes lead to slower reactions, particularly if milder nitrating agents are used.
-
Increase Temperature Carefully: If the reaction is too slow at very low temperatures, a modest increase in temperature may be necessary. However, this must be done cautiously while monitoring for byproduct formation.
-
Stronger Nitrating System: If milder agents are ineffective, a switch to the more reactive mixed acid (HNO₃/H₂SO₄) system may be required.[8] The concentration of sulfuric acid can also be increased to generate a higher concentration of the nitronium ion.[9]
-
Anhydrous Conditions: Water can consume the nitronium ion. Ensuring anhydrous conditions, especially when using mixed acids, can improve the reaction rate and yield.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Regioselectivity (Undesired Isomer Ratio) | 1. Reaction temperature is too high. 2. Nitrating agent is too reactive. 3. Inappropriate solvent choice. | 1. Lower the reaction temperature (e.g., to -10°C or -20°C).[8] 2. Switch to a milder nitrating agent (e.g., acetyl nitrate).[11] 3. Experiment with different solvents, starting with nonpolar options.[12] |
| Significant Dinitration | 1. Excess nitrating agent used. 2. Reaction time is too long. 3. High reaction temperature. | 1. Use a stoichiometric amount or a slight excess of the nitrating agent.[8] 2. Monitor the reaction by TLC/GC and quench upon consumption of starting material.[9] 3. Maintain a low reaction temperature.[8] |
| Formation of Dark Tar/Oxidation Byproducts | 1. Reaction temperature is too high. 2. Rapid, uncontrolled addition of nitrating agent. | 1. Strictly maintain the temperature below 0°C.[13] 2. Add the nitrating agent dropwise with vigorous stirring.[13] |
| Low or No Conversion | 1. Reaction temperature is too low. 2. Nitrating agent is not reactive enough. 3. Presence of water in the reaction mixture. | 1. Cautiously increase the reaction temperature in small increments. 2. Use a stronger nitrating system (e.g., mixed acid).[8] 3. Ensure anhydrous conditions and use of concentrated acids.[14] |
| Product is an Oil or Sticky Solid | 1. Presence of isomeric byproducts. 2. Incomplete removal of acidic residue. | 1. Purify via column chromatography or recrystallization from a suitable solvent system.[13] 2. After quenching on ice, thoroughly wash the crude product with water and a dilute sodium bicarbonate solution.[15] |
Experimental Protocols
Protocol 1: Selective Nitration of 2-Fluoroanisole to 2-Fluoro-4-nitroanisole
This protocol is adapted from a literature procedure and aims for high para-selectivity.[11]
Materials:
-
2-Fluoroanisole
-
Acetic anhydride
-
Fuming nitric acid (sp. gr. 1.59)
-
Ethanol
-
Methylene chloride
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a stirrer and a thermometer, dissolve 2-fluoroanisole (1.0 eq) in acetic anhydride.
-
Cool the solution to -2°C in an ice-salt bath.
-
Slowly add fuming nitric acid (1.0 eq) dropwise, ensuring the temperature is maintained between -2°C and 0°C.
-
After the addition is complete, stir the reaction mixture at this temperature for 5 hours.
-
Pour the reaction mixture into a large volume of water with stirring.
-
Stir the resulting suspension for 1.5 hours.
-
Extract the product with methylene chloride.
-
Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol to yield 2-fluoro-4-nitroanisole.[16]
Protocol 2: General Procedure for Nitration using Mixed Acid
This is a general protocol for more challenging substrates or when higher reactivity is needed.
Materials:
-
Fluorinated anisole
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
Procedure:
-
In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add the fluorinated anisole (1.0 eq) to the cold sulfuric acid with stirring.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.05 eq) to a small amount of cold concentrated sulfuric acid.
-
Cool the nitrating mixture to 0°C.
-
Add the nitrating mixture dropwise to the solution of the fluorinated anisole, maintaining the temperature at or below 5°C.
-
After the addition is complete, stir the reaction for an additional 30-60 minutes at 0-5°C, monitoring by TLC.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Further purify by recrystallization or column chromatography.
Visualizing the General Nitration Workflow
Caption: A generalized workflow for the nitration of fluorinated anisoles.
References
- Vertex AI Search. (n.d.). Directing Groups in SE Ar.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- BenchChem. (2025).
- Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
- Organic Chemistry Tutor. (n.d.).
- Wikipedia. (n.d.).
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- Frontiers. (2024, May 14).
- Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. C. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548.
- ResearchGate. (n.d.).
- Chemistry Steps. (2024, January 24).
- BenchChem. (2025).
- ChemTalk. (2024, May 13). Directing Effects.
- PMC. (2024, May 15).
- ACS Publications. (2023, April 26). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry.
- Chemistry Steps. (2022, January 3). Ortho, Para, Meta.
- BenchChem. (2025).
- Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- PrepChem.com. (n.d.). Synthesis of 2-Fluoro-4-nitroanisole (IX).
- Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2)
- BenchChem. (2025). Application Note and Protocol: Nitration of 3,6-dichloro-2,4-difluoroaniline.
- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
- Master Organic Chemistry. (2018, January 29).
- PubChem. (n.d.). 2-Fluoro-4-nitroanisole.
- ACS Physical Chemistry Au. (2025, November 17). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2019, June 5). 18.
- YouTube. (2023, March 30). c242w23 L17 Act 3 EAS Nitration otho vs meta vs para Part 1 ORTHO PARA Director.
- ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.
- FCAD Group. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine.
- Google Patents. (n.d.). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
- Sigma-Aldrich. (n.d.). 4-Fluoroanisole 99 459-60-9.
- Chemistry Stack Exchange. (2015, June 22). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?.
- ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- Chemsrc. (2025, August 27). 3-Fluoroanisole | CAS#:456-49-5.
- ResearchGate. (2025, August 7). Improved Synthesis of 3-Nitrosalicylic Acid.
- PrepChem.com. (n.d.). Synthesis of 2-nitro-5-fluoro-anisole.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitrosation of m-xylene, anisole, 4-nitrophenyl phenyl ether and toluene in trifluoroacetic acid or in acetic–sulfuric acid mixtures under nitric oxide.
- ChemicalBook. (n.d.). 4-Fluoroanisole synthesis.
- Introduction to Organic Chemistry. (n.d.). 10.6.
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
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Validation & Comparative
Technical Comparison Guide: 19F NMR Spectrum Analysis of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
Executive Summary
In the development of fluorinated bioactive scaffolds, 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene (CAS: 1803827-57-7) represents a critical intermediate. Its structural complexity—featuring three distinct fluorine environments and a strong electron-withdrawing nitro group—poses significant characterization challenges.
While 1H NMR is standard, it often fails to provide definitive regioisomer confirmation due to signal overlap in the aromatic region (7.0–8.0 ppm) and solvent interference. This guide objectively compares the efficacy of 19F NMR spectroscopy against traditional 1H NMR and alternative isomeric analysis methods. We demonstrate that 19F NMR is the superior modality for structural validation, offering a "fingerprint" resolution that definitively distinguishes the target 3-nitro regioisomer from common synthetic impurities.
Structural Analysis & Theoretical Assignments
Before interpreting the spectrum, we must map the magnetic environments of the target molecule. The molecule possesses three chemically distinct fluorine sites.
| Site | Moiety | Electronic Environment | Predicted Shift ( | Multiplicity Pattern |
| F-A | -OCHF | Difluoromethoxy group. Highly electronegative oxygen attachment.[1] | -81.0 to -83.0 ppm | Doublet ( |
| F-B | Ar-F (C4) | Aromatic F, ortho to Nitro (-NO | -110.0 to -118.0 ppm | Multiplet (Couples to F1, H5) |
| F-C | Ar-F (C1) | Aromatic F, ortho to -OCHF | -120.0 to -130.0 ppm | Multiplet (Couples to F4, H6) |
Note on Causality: The -OCHF
signal is the diagnostic anchor. Its large geminal proton coupling () creates a distinct doublet that is easily separated from the aromatic fluorine signals.
Comparative Analysis: 19F NMR vs. Alternatives
This section evaluates the product (19F NMR methodology) against alternative analytical approaches for this specific molecule.
Comparison 1: Regioisomer Discrimination (Target vs. 5-Nitro Isomer)
The primary synthetic risk is nitration at the C5 position instead of C3.
-
Alternative (1H NMR): Both isomers show two aromatic protons. In the target (3-nitro), H5 and H6 are adjacent (
Hz). In the 5-nitro isomer, protons are para to each other ( Hz). However, complex F-H coupling often obscures these splittings, making the multiplets unintelligible without decoupling. -
Solution (19F NMR): The Through-Space Coupling mechanism makes 19F superior.
-
Target (3-Nitro): The Nitro group is ortho to F4. This induces a specific deshielding shift on F4.
-
Isomer (5-Nitro): The Nitro group is meta to both fluorines. The chemical shift difference between F1 and F4 collapses significantly.
-
Result: 19F NMR provides a clear
(chemical shift separation) between Ar-F signals that 1H NMR cannot replicate.
-
Comparison 2: Solvent Resolution (CDCl vs. DMSO-d )
Choice of solvent affects the resolution of the -OCHF
| Solvent | Performance | Recommendation |
| CDCl | High. Sharp lines; minimal viscosity broadening. Best for resolving small | Preferred for structural elucidation. |
| DMSO-d | Moderate. Higher viscosity broadens the -OCHF | Use only if sample precipitates in Chloroform. |
Experimental Protocol (Self-Validating)
To ensure reproducibility and data integrity, follow this validated workflow.
Step 1: Sample Preparation
-
Weigh 10–15 mg of the analyte into a clean vial.
-
Dissolve in 0.6 mL of CDCl
.-
Validation Check: Ensure the solution is clear. Turbidity indicates inorganic salts (e.g., NaNO
from synthesis) which must be filtered.
-
-
Add 0.05% (v/v)
-Trifluorotoluene (internal standard, -63.7 ppm) if quantitative purity is required.
Step 2: Acquisition Parameters (Bruker/Varian 400 MHz equivalent)
-
Spectral Width: -50 ppm to -200 ppm (ensure -OCHF
and Ar-F regions are covered). -
Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).
-
Relaxation Delay (D1): 5.0 seconds .
-
Expert Insight: Fluorine nuclei, especially in -OCHF
groups, can have long T1 relaxation times. A short D1 (< 1s) will saturate the signal, leading to inaccurate integration ratios between the Ar-F (fast relaxing) and -OCHF (slow relaxing) signals.
-
-
Scans: 64 (minimum for S/N > 100).
Step 3: Processing
-
Line Broadening (LB): 0.3 Hz (do not over-smooth; you need to see the
couplings). -
Baseline Correction: Polynomial (Bernstein) order 1.
Visualizations & Pathways
Diagram 1: Analytical Workflow for Regioisomer Confirmation
This workflow illustrates the decision logic for confirming the 3-nitro structure.
Caption: Logical workflow for validating the 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene structure.
Diagram 2: Coupling Pathway (Spin System)
Understanding the "communication" between nuclei is key to assigning the multiplets.
Caption: Spin-spin coupling network showing the dominant geminal interaction and secondary aromatic couplings.
Data Summary Table
| Parameter | Value / Range | Notes |
| Chemical Shift (-OCHF | -81.0 to -83.0 ppm | Reference: CFCl |
| Coupling Constant ( | 71 – 75 Hz | Characteristic of difluoromethoxy group. |
| Chemical Shift (Ar-F) | -110 to -130 ppm | Two distinct multiplets corresponding to C1 and C4. |
| Integration Ratio | 2 : 1 : 1 | -OCHF |
References
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for coupling constants).
-
University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants Table. Retrieved from [Link]
Sources
A Comparative Guide to the Crystallographic Analysis of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene and its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystallographic considerations for 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene. As of the latest search, no public crystallographic data for this specific compound is available in the Cambridge Structural Database (CSD) or other public repositories. The absence of this data underscores the novelty of this compound and presents an opportunity for new structural elucidation. This guide will, therefore, serve as a predictive and comparative analysis. We will detail a robust, field-tested protocol for obtaining single-crystal X-ray diffraction (SCXRD) data and subsequently compare the anticipated structural features of the title compound with the known crystal structures of analogous substituted nitrobenzenes. This comparative approach allows for informed predictions on how the unique combination of fluoro, difluoromethoxy, and nitro substituents will influence the molecular geometry and crystal packing.
The Subject Molecule: 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
Before delving into the crystallographic workflow, it is essential to establish the known chemical identity of our target compound.
Table 1: Chemical Identity of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
| Property | Value |
| CAS Number | 1803827-57-7 |
| Molecular Formula | C₇H₃F₄NO₃ |
| Molecular Weight | 225.10 g/mol |
| SMILES | O=N(=O)C1=C(OC(F)F)C(F)=CC=C1F |
The strategic placement of highly electronegative fluorine atoms and the difluoromethoxy group on the nitrobenzene scaffold suggests a molecule with unique electronic and steric properties. These features are anticipated to significantly impact its intermolecular interactions and, consequently, its crystal packing arrangement.
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a molecule's three-dimensional structure via SCXRD is a meticulous process that bridges the gap between chemical synthesis and the atomic-level understanding of a substance. The protocol outlined below is a self-validating system designed for small organic molecules like 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene.
Crystal Growth and Selection
The cornerstone of a successful SCXRD experiment is the quality of the single crystal. For a novel compound, exploring various crystallization techniques is paramount.
-
Methodology :
-
Solvent Screening : Begin with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and acetone). Prepare saturated solutions of the compound at an elevated temperature.
-
Slow Evaporation : Allow the solvent to evaporate slowly and undisturbed at room temperature. This is often the simplest and most effective method.
-
Vapor Diffusion : Place a concentrated solution of the compound in a small vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Cooling : Gradually cool a saturated solution. This can be achieved by placing the solution in a refrigerator or by using a programmable cooling apparatus.
-
-
Causality : The choice of solvent and crystallization method directly influences the kinetics of crystal nucleation and growth. A slow and controlled process is necessary to minimize defects and obtain crystals of suitable size and quality for diffraction.
-
Crystal Selection :
-
Under a polarizing microscope, select a crystal with well-defined faces, uniform extinction, and dimensions between 0.1 and 0.3 mm.
-
The crystal should be free of cracks, inclusions, or twinning.
-
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
-
Mounting : The selected crystal is mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during cooling.
-
Data Collection Parameters :
-
X-ray Source : Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation is typically used.
-
Temperature : Data is collected at a low temperature, typically 100 K, to reduce thermal vibrations of the atoms, leading to higher quality diffraction data.
-
Strategy : A data collection strategy is calculated to ensure complete and redundant data are collected. This involves a series of ω and φ scans.
-
Structure Solution and Refinement
The collected diffraction data is a reciprocal space representation of the crystal lattice. The process of converting this data into a 3D atomic model is known as structure solution and refinement.
-
Data Reduction : The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
-
Structure Solution : The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement : The atomic model is refined against the experimental data using a least-squares minimization algorithm. This iterative process refines atomic coordinates, and thermal displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation : The final structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability. The quality of the final model is assessed by the R-factor (R1) and the weighted R-factor (wR2).
Comparative Crystallographic Analysis
In the absence of experimental data for 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene, we can draw valuable insights from the crystal structures of its analogs. Here, we compare the crystallographic data of 2,4-dichloronitrobenzene and 1-chloro-2-methyl-4-nitrobenzene.
Table 2: Comparative Crystallographic Data for Substituted Nitrobenzenes
| Parameter | 2,4-Dichloronitrobenzene[1] | 1-Chloro-2-methyl-4-nitrobenzene[2] |
| CCDC Number | 678312 | 859847 |
| Empirical Formula | C₆H₃Cl₂NO₂ | C₇H₆ClNO₂ |
| Formula Weight | 192.00 | 171.58 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 20.682 | 13.5698(8) |
| b (Å) | 3.7484 | 3.7195(3) |
| c (Å) | 20.961 | 13.5967(8) |
| α (°) | 90 | 90 |
| β (°) | 118.235 | 91.703(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1430.5 | 685.96(10) |
| Z | 8 | 4 |
| Calculated Density (g/cm³) | 1.782 | 1.661 |
| Data Collection Temp (K) | Not Reported | 91(2) |
| R-factor (R1) | 0.0333 | 0.0498 |
Analysis of Analog Structures
-
2,4-Dichloronitrobenzene : This molecule crystallizes in the common monoclinic space group P2₁/n. The presence of two chlorine atoms provides sites for potential halogen bonding and influences the overall electrostatic potential of the molecule.
-
1-Chloro-2-methyl-4-nitrobenzene : Also crystallizing in the P2₁/n space group, this molecule introduces a methyl group, which is sterically bulkier than a chlorine atom but lacks its strong electron-withdrawing character. The crystal structure of this compound is stabilized by π-π stacking interactions between adjacent benzene rings, C-H···O hydrogen bonds, and close Cl···O contacts[2]. The nitro group is slightly twisted out of the plane of the benzene ring[2].
Predicted Structural Features of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
Based on the structures of its analogs and the known properties of its functional groups, we can predict several key features for the crystal structure of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene:
-
Intermolecular Interactions : The presence of multiple fluorine atoms suggests that C-H···F and F···F interactions may play a significant role in the crystal packing. The oxygen atoms of the nitro and difluoromethoxy groups are likely to act as hydrogen bond acceptors for any weak C-H donors.
-
Molecular Conformation : The steric bulk of the difluoromethoxy and nitro groups adjacent to each other will likely force the nitro group to twist out of the plane of the benzene ring to a greater extent than observed in less substituted analogs. This twisting will have implications for the molecule's electronic properties.
-
Crystal Packing : The interplay of dipole-dipole interactions (driven by the nitro and difluoromethoxy groups) and the aforementioned weaker interactions will dictate the overall packing motif. It is plausible that the molecule will adopt a herringbone or a layered packing arrangement.
Conclusion
While the definitive crystal structure of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene remains to be determined, this guide provides a comprehensive framework for its elucidation and interpretation. The provided experimental protocol offers a reliable pathway to obtaining high-quality crystallographic data. Furthermore, the comparative analysis with known analogs allows for a reasoned prediction of its structural characteristics. The unique combination of fluoro, difluoromethoxy, and nitro groups promises a rich and complex solid-state chemistry, making this compound a compelling target for future crystallographic studies. The determination of its crystal structure will undoubtedly provide valuable insights for researchers in medicinal chemistry and materials science.
References
-
PubChem. 2,4-Dichloronitrobenzene. Available at: [Link]
-
Khan, M. A., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 139-146. Available at: [Link]
Sources
Comparing difluoromethoxy vs trifluoromethoxy bioisosteres
Strategic Deployment of Fluorinated Methoxy Bioisosteres: A Comparative Guide to -OCF₂H vs -OCF₃
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to overcome developability bottlenecks such as metabolic lability, poor membrane permeability, and off-target toxicity. When optimizing an ether linkage, medicinal chemists frequently debate between two powerful fluorinated motifs: the difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups.
While they differ by only a single fluorine atom, their physicochemical behaviors, conformational preferences, and biological applications diverge significantly. This guide provides an objective, data-driven comparison of these two bioisosteres, detailing the causality behind their properties and outlining self-validating experimental workflows for their evaluation.
Physicochemical and Conformational Divergence
The selection between -OCF₂H and -OCF₃ is rarely interchangeable; it is dictated by the specific structural and electronic demands of the target binding site.
Trifluoromethoxy (-OCF₃): The "Super-Halogen"
The -OCF₃ group is characterized by its extreme electronegativity (
Difluoromethoxy (-OCF₂H): The Lipophilic Hydrogen Bond Donor
The -OCF₂H group presents a more nuanced profile. It is moderately lipophilic—more so than a standard methoxy group (-OCH₃) but significantly less than -OCF₃[3]. Unlike its perfluorinated counterpart, -OCF₂H exhibits dynamic conformational flexibility and can easily adopt a coplanar orientation relative to an arene ring[3].
Causality: The defining feature of -OCF₂H is its ability to act as a "lipophilic hydrogen bond donor"[4]. The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C-H bond, rendering the proton sufficiently acidic to donate a hydrogen bond to target proteins[3]. With an Abraham's hydrogen bond acidity parameter (
Conformational and electronic divergence of difluoromethoxy and trifluoromethoxy bioisosteres.
Quantitative Data Summary
The table below summarizes the critical physicochemical parameters guiding the selection of these moieties during lead optimization.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hammett Constant ( | -0.27 | +0.14 | +0.35 |
| Lipophilicity ( | -0.02 | +0.30 to +0.40 | +1.04 |
| Preferred Aryl Conformation | Coplanar | Dynamic / Coplanar | Orthogonal ( |
| Hydrogen Bond Donor | No | Yes (Weak, | No |
| Metabolic Liability | High (CYP450 O-demethylation) | Low | Very Low |
| Primary Bioisosteric Role | N/A | -OH, -SH, -NH₂ replacement | Halogen, bulky alkyl replacement |
Experimental Methodologies & Workflows
To objectively compare these groups in a drug discovery setting, robust synthesis and profiling protocols are required.
Step-by-step experimental workflow for evaluating fluorinated methoxy bioisosteres.
Protocol 1: Solvent-Free Mechanochemical Synthesis of Difluoromethyl Ethers
Synthesizing difluoromethyl ethers from alcohols in standard solution chemistry is notoriously inefficient due to the high pKa of alcohols compared to phenols. Mechanochemistry overcomes this barrier by utilizing high-energy, localized impacts to drive the reaction without solvent dilution[5].
Step-by-Step Procedure:
-
Preparation: To a stainless-steel milling jar, add the target alcohol (1.0 equiv), a solid difluorocarbene precursor (e.g., sodium chlorodifluoroacetate, 2.0 equiv), and solid KOH (3.0 equiv).
-
Milling: Introduce stainless-steel milling balls. Seal the jar and mill at 30 Hz for 1 hour at room temperature[5].
-
Validation (Causality): The absence of solvent forces a highly concentrated micro-environment, allowing the transient difluorocarbene to react instantly with the alkoxide before it can undergo side reactions.
-
Purification: Extract the crude mixture with ethyl acetate, filter through a short pad of silica to remove inorganic salts, and evaporate. This drastically reduces organic waste compared to traditional biphasic synthesis[5].
Protocol 2: Comparative Metabolic Stability (HLM) Assay
A primary driver for replacing a methoxy group with -OCF₂H or -OCF₃ is to block Cytochrome P450 (CYP)-mediated O-demethylation[3]. The strong C-F bonds (up to 126 kcal/mol) significantly increase the transition state energy required for hydrogen atom abstraction.
Step-by-Step Procedure:
-
Incubation: Prepare a 1 µM solution of the test compound (Methoxy, -OCF₂H, and -OCF₃ analogs) in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Sampling: At
minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide). -
Self-Validation: Include a minus-NADPH control to rule out non-CYP-mediated degradation (e.g., chemical instability or esterase activity).
-
Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (
) and half-life ( ) by plotting the natural log of the remaining parent compound versus time.
Conclusion
The choice between -OCF₂H and -OCF₃ is a strategic lever in drug design. If the goal is to maximize lipophilicity, push a substituent deep into an orthogonal hydrophobic pocket, and completely ablate metabolism, trifluoromethoxy (-OCF₃) is the premier choice. Conversely, if the binding site requires a hydrogen bond to maintain potency, or if the extreme lipophilicity of -OCF₃ causes off-target toxicity or solubility issues, the difluoromethoxy (-OCF₂H) group serves as an elegant, metabolically stable "lipophilic hydrogen bond donor" that balances ADME properties with target affinity.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
- The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- Mechanochemical Difluoromethyl
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
Introduction: The "Fluorine Tax" in Purity Analysis
In medicinal chemistry, the introduction of fluorine is a strategic tool to modulate lipophilicity (
Many aliphatic fluorinated motifs (e.g., trifluoromethyl, difluoromethylene) lack UV chromophores, rendering standard HPLC-UV (254 nm) invisible. Furthermore, the high electronegativity of fluorine can suppress ionization in positive-mode ESI-MS, leading to false negatives. Most critically, synthetic impurities—such as defluorinated byproducts or regioisomers—often possess distinct ionization efficiencies and UV extinction coefficients compared to the target, making "Area %" integration dangerously misleading.
This guide moves beyond simple "Certificate of Analysis" generation. It outlines a self-validating, orthogonal approach to purity assignment, contrasting the absolute quantification of
Strategic Decision Framework
Before selecting a protocol, the physicochemical nature of the fluorinated block must dictate the analytical strategy.
Figure 1: Method Selection Decision Matrix A logic-gated workflow for selecting the primary validation tool based on volatility and chromophore presence.
Caption: Decision matrix for selecting validation methods. Blue nodes represent decision gates; colored nodes indicate the recommended orthogonal instrument pairing.
Technique 1: qNMR (The Absolute Standard)
Expertise Insight: Quantitative NMR (qNMR) is a primary ratio method.[1] Unlike chromatography, it does not require a reference standard of the analyte itself.[1][2][3][4] It relies on the fundamental principle that the integrated signal area is directly proportional to the molar concentration of the nuclei.[2] For fluorinated compounds,
Experimental Protocol: Internal Standard (IS) Method
Objective: Determine absolute mass purity (% w/w) with <1% uncertainty.
Reagents:
-
Internal Standard (IS):
-Trifluorotoluene (liquid) or 3,5-Bis(trifluoromethyl)benzoic acid (solid). Criteria: High purity (>99.9%), distinct chemical shift from analyte, non-volatile.[5] -
Solvent: Deuterated solvent (e.g., DMSO-
, CDCl ) without fluorinated impurities.
Step-by-Step Workflow:
-
Relaxation Time (
) Determination (Critical Step):-
Causality: Nuclei must fully relax to equilibrium between pulses for accurate integration. Insufficient delay leads to signal saturation and underestimation of purity.
-
Run an Inversion-Recovery experiment on the analyte.[5]
-
Calculate
for the slowest relaxing fluorine signal (typically groups). -
Set Relaxation Delay (
): Must be (for 99.3% recovery) or ideally (for 99.9% recovery).
-
-
Sample Preparation (Gravimetric Precision):
-
Weigh approx. 10-20 mg of Analyte (
) and 10-20 mg of Internal Standard ( ) into the same vial. -
Note: Use a micro-balance (readability 0.001 mg). Record weights precisely.
-
Dissolve in 0.6 mL deuterated solvent. Ensure complete homogeneity.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Spectral Width: Wide enough to cover all F signals (typically -20 to -250 ppm).
-
Scans (NS): 16 to 64 (to achieve S/N > 250:1).
-
Decoupling: Inverse gated
decoupling (optional but recommended to collapse multiplets into singlets for cleaner integration).
-
-
Data Processing:
-
Phase and baseline correct manually.
-
Integrate the IS peak (
) and the Analyte peak ( ).
-
-
Calculation:
- : Number of fluorine atoms contributing to the signal.
- : Molecular Weight.
Technique 2: Orthogonal Chromatography (The Impurity Profiler)
Expertise Insight: While qNMR gives an accurate average purity, it has a high Limit of Detection (LOD). It may miss trace toxic impurities (0.1%) that chromatography can catch. However, for fluorinated blocks, standard UV detection is often useless. We must use "universal" detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry.
Experimental Protocol: LC-MS/CAD
Objective: Detect regioisomers and defluorinated byproducts.
System Setup:
-
Column: C18 or PFP (Pentafluorophenyl) – PFP columns offer superior selectivity for fluorinated compounds due to dipole-dipole interactions.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (for ionization).
-
Detectors:
-
A: UV-Vis (210 nm - monitoring for aromatic impurities).
-
B: MS (ESI Negative Mode - often more sensitive for fluorinated alcohols/acids).
-
C: CAD (Charged Aerosol Detector) - for non-UV, non-ionizable impurities.
-
Workflow:
-
Blank Injection: Run solvent blank to identify system ghost peaks (fluoropolymers from LC tubing can leach and show up in MS).
-
Gradient: 5% to 95% B over 15 minutes. Fluorinated compounds are often hydrophobic and elute late.
-
Analysis:
-
Compare the UV trace vs. the CAD trace.
-
Discrepancy Check: If CAD shows 95% purity but UV shows 99%, the impurity lacks a chromophore (likely a polymeric fluorinated species).
-
Comparative Data Summary
The following table contrasts the performance of the two methodologies.
| Feature | LC-MS / LC-CAD | |
| Primary Output | Absolute Purity (% w/w) | Relative Purity (Area %) |
| Reference Standard | Not required for analyte | Required for accurate quant |
| Specificity | High (Chemical Shift) | High (Retention Time + m/z) |
| Sensitivity (LOD) | Moderate (~0.5 - 1%) | High (< 0.05%) |
| Blind Spots | Inorganic salts, paramagnetic impurities | Non-ionizable/Non-volatile species |
| Fluorine Bias | None (detects all soluble F) | Ionization suppression common |
| Throughput | Low (15-30 min/sample) | High (5-10 min/sample) |
The "Self-Validating" Workflow Diagram
This diagram illustrates how to combine these techniques into a rigorous validation loop.
Figure 2: The Purity Triangulation Loop
Caption: The triangulation loop ensures that the absolute mass purity (qNMR) aligns with the chromatographic profile (LC).
References
-
T.
qNMR," Analytical and Bioanalytical Chemistry, 2012. Link -
J. Pauli et al.
NMR as a purity assay," Journal of Medicinal Chemistry, 2014. Link -
U.S. EPA , "Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry," 2019. Link
-
M. Obkircher et al.
Quantitative NMR Ensuring Traceability to the International System of Units (SI)," SepScience, 2018. Link -
BenchChem Technical Support , "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment," 2025. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. learning.sepscience.com [learning.sepscience.com]
Introduction: Decoding Molecular Vibrations with Infrared Spectroscopy
An In-Depth Comparative Guide to the Infrared Spectroscopy of Nitro and Difluoromethoxy Groups
Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into the functional groups present within a molecule.[1][2] The principle lies in the interaction of infrared radiation with a molecule, causing its bonds to vibrate through stretching, bending, and other motions.[3] For a vibration to be IR-active, it must induce a change in the molecule's dipole moment.[4] The frequencies at which a molecule absorbs this radiation are characteristic of specific bonds and functional groups, effectively creating a unique molecular "fingerprint".[4]
This guide offers a detailed comparison of the IR spectral signatures of two electronically distinct and pharmaceutically relevant functional groups: the strongly electron-withdrawing nitro (–NO₂) group and the increasingly important difluoromethoxy (–OCF₂H) group. Understanding their characteristic absorption bands is critical for researchers in organic synthesis, materials science, and drug development for structural elucidation and reaction monitoring.
The Nitro (–NO₂) Group: A Tale of Two Intense Stretches
The nitro group is one of the most readily identifiable functionalities in an IR spectrum.[1][5] Its prominence is due to the highly polar nature of the nitrogen-oxygen bonds, which leads to very strong absorptions from their stretching vibrations.[1][5] The delocalization of electrons across the O-N-O system results in two equivalent N-O bonds, which vibrate in two distinct modes: asymmetric and symmetric stretching.[6]
Key Vibrational Modes of the Nitro Group
-
Asymmetric NO₂ Stretch (νₐₛ): This is a very strong absorption resulting from the two N-O bonds stretching out of phase.[1][7] For aromatic nitro compounds, this band typically appears in the 1550–1475 cm⁻¹ region.[1][8][9] In aliphatic nitro compounds, the frequency is slightly higher, near 1550 cm⁻¹.[8]
-
Symmetric NO₂ Stretch (νₛ): This is another strong absorption corresponding to the in-phase stretching of the N-O bonds.[1][7] It is found in the 1360–1290 cm⁻¹ range for aromatic compounds.[1][8][9]
-
C–N Stretch (ν(C-N)): The vibration of the bond connecting the nitro group to the rest of the molecule is of medium intensity and can be found around 890–835 cm⁻¹ .[1] However, this band can sometimes overlap with other absorptions in the fingerprint region.[1]
-
NO₂ Bending (Scissoring): A medium intensity bending or deformation band can also be observed, typically near 850 cm⁻¹ .[1][5]
Factors Influencing Nitro Group Frequencies
The precise positions of the NO₂ stretching bands are sensitive to the electronic environment.
-
Conjugation: Attaching the nitro group to an aromatic ring or a double bond (conjugation) tends to lower the wavenumbers for both the asymmetric and symmetric stretches compared to aliphatic nitro compounds.[1][8][10] This is due to resonance, which slightly weakens and lengthens the N-O bonds.
-
Electronic Effects of Substituents: The presence of other substituents on an aromatic ring can further modulate the frequencies. Electron-donating groups (e.g., –OCH₃, –NH₂) enhance conjugation, causing a shift to lower wavenumbers (a red shift).[1] Conversely, electron-withdrawing groups will cause a shift to higher wavenumbers (a blue shift).
Caption: Vibrational modes of the nitro (NO₂) group.
The Difluoromethoxy (–OCF₂H) Group: A Complex Signature in the Fingerprint Region
The difluoromethoxy group is increasingly used in medicinal chemistry as a bioisostere for other functionalities to modulate properties like lipophilicity and metabolic stability.[11] Its IR spectrum is more complex than that of the nitro group and is dominated by strong absorptions from C-F and C-O stretching vibrations, which typically fall within the crowded fingerprint region (below 1500 cm⁻¹).
Key Vibrational Modes of the Difluoromethoxy Group
Unlike the simple nitro group stretches, the vibrational modes of the OCF₂H group are often coupled and delocalized over the C-F and C-O bonds.[12][13] Computational studies and experimental data show that the most intense and characteristic bands arise from:
-
C–F Stretching Vibrations: Due to the high electronegativity of fluorine, C-F bonds are very polar, leading to some of the most intense absorptions in an IR spectrum. The OCF₂H group will exhibit multiple strong, complex bands typically in the 1250–1000 cm⁻¹ region.[12] These bands correspond to coupled symmetric and asymmetric stretching modes of the two C-F bonds.
-
C–O Stretching Vibration: The ether C-O linkage also gives rise to a strong stretching band. In fluorinated ethers, this absorption is often found in the lower end of the C-F stretching region, around 1150–1050 cm⁻¹ , and is heavily influenced by the attached fluorine atoms.[12]
-
C–H Stretching Vibration: The C-H bond of the difluoromethoxy group gives a characteristic, though weaker, stretching absorption typically found around 3000–2950 cm⁻¹ . Its position can help confirm the presence of the OCF₂H moiety.
The exact frequencies and intensities can be sensitive to the overall molecular structure and conformation.[13]
Caption: Key vibrational modes of the difluoromethoxy (OCF₂H) group.
Comparative Analysis: Distinguishing NO₂ and OCF₂H
The IR spectra of these two groups are highly distinct, allowing for unambiguous identification. The primary diagnostic regions are the 1600-1290 cm⁻¹ range for the nitro group and the 1250-1000 cm⁻¹ range for the difluoromethoxy group.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Key Characteristics |
| Nitro (–NO₂) (Aromatic) | Asymmetric Stretch (νₐₛ) | 1550–1475 | Strong | One of two highly characteristic, intense peaks.[1][8] |
| Symmetric Stretch (νₛ) | 1360–1290 | Strong | The second of two highly characteristic, intense peaks.[1][8] | |
| Difluoromethoxy (–OCF₂H) | C–F Stretches | 1250–1000 | Very Strong | Multiple, complex, and very intense bands in the fingerprint region.[12] |
| C–O Stretch | 1150–1050 | Strong | Often coupled with C-F modes. | |
| C–H Stretch | 3000–2950 | Medium-Weak | A single C-H stretch in this region can be diagnostic. |
Spectral Overlap Considerations:
-
The asymmetric NO₂ stretch (1550–1475 cm⁻¹) can overlap with C=C stretching vibrations of aromatic rings (1600–1450 cm⁻¹). However, the nitro group absorptions are typically much stronger and more intense than the skeletal ring vibrations.[10]
-
The symmetric NO₂ stretch (1360–1290 cm⁻¹) is in a relatively clean region of the spectrum, making it highly diagnostic.[5]
-
The C-F and C-O stretches of the OCF₂H group fall in the fingerprint region, which is often rich with C-C and C-O single bond stretches and various bending vibrations. The key distinguishing feature of the OCF₂H bands is their exceptional intensity.[12]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via ATR
Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation for liquids and solids.
Methodology
-
Instrument Preparation: Ensure the Fourier-Transform Infrared (FT-IR) spectrometer is powered on and has stabilized according to the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) using a lint-free wipe. This step is critical to remove any residue from previous measurements.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum.
-
Causality: The background scan measures the absorbance of ambient atmosphere (CO₂, H₂O) and the instrument itself. This spectrum is automatically subtracted from the sample spectrum to provide data only for the compound of interest.
-
-
Sample Application:
-
For a liquid sample, place a single drop onto the center of the ATR crystal.
-
For a solid sample, place a small amount of the powder onto the crystal and apply firm, even pressure using the built-in pressure clamp.
-
Causality: Good contact between the sample and the ATR crystal is essential for the IR beam's evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality signal.[14]
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually processed to display in units of % Transmittance or Absorbance versus Wavenumber (cm⁻¹).
-
-
Data Analysis:
-
Identify the key absorption bands and compare their wavenumbers to the characteristic regions outlined in this guide and other standard correlation tables.
-
-
Post-Measurement Cleaning: Thoroughly clean the ATR crystal as described in step 2 to prepare the instrument for the next user.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
References
-
University of California, Davis. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]
-
Chemistry, University of Calgary. Infrared of nitro compounds. Available from: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
JoVE. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Available from: [Link]
-
Bellevue College. Analysis of Functional Groups using Infrared (IR) Spectroscopy. Available from: [Link]
-
ResearchGate. Surfaces of the characteristic IR bands of a nitro group for nitrodope... Available from: [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S. Introduction to Spectroscopy. 2.3 THE MODES OF STRETCHING AND BENDING.
-
Northern Illinois University. IR Absorption Frequencies. Available from: [Link]
-
Stevens, J.E., et al. IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes... Bentham Open. Available from: [Link]
-
University of Wisconsin-Madison. INFRARED SPECTROSCOPY (IR). Available from: [https://www.chem.wisc.edu/deptfiles/OrgLab/handouts/IR_ handout.pdf]([Link]_ handout.pdf)
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]
-
SpectraBase. 4-(Difluoromethoxy)aniline, N,N-bis-acetyl - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]
-
SpectraBase. 2-(Difluoromethoxy)benzonitrile - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]
-
Michigan State University. Infrared Spectroscopy. Available from: [Link]
-
ResearchGate. The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. Available from: [Link]
-
Spectroscopy. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]
-
Bentham Open. IR and Visible Absorption Spectrum of the Fluoroformyloxyl Radical... Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring... Available from: [Link]
-
PMC. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available from: [Link]
-
ACS Publications. IR and Visible Absorption Spectrum of the Fluoroformyloxyl Radical... Available from: [Link]
-
Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]
-
Defense Technical Information Center. DFT-Calculated IR Absorption Spectra for PFAS Molecules. Available from: [Link]
-
PMC. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available from: [Link]
-
Chemistry LibreTexts. 11.2: Infrared (IR) Spectroscopy. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
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- 7. web.williams.edu [web.williams.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamopen.com [benthamopen.com]
- 13. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
Comparative Metabolic Stability of -OCF₂H vs. -OCF₃ Analogs: A Technical Guide for Lead Optimization
As a Senior Application Scientist navigating the complexities of drug design, I frequently encounter a critical decision point during lead optimization: how to rescue a promising scaffold from rapid cytochrome P450 (CYP)-mediated O-demethylation. The strategic incorporation of fluorinated ethers is a cornerstone approach, but the choice between a difluoromethoxy (-OCF₂H) and a trifluoromethoxy (-OCF₃) group is not merely a matter of adding fluorine atoms. It is a decision that fundamentally alters a molecule's 3D conformation, lipophilicity, and intrinsic clearance.
This guide provides an objective, data-driven comparison of -OCF₂H and -OCF₃ analogs, detailing the physicochemical causality behind their metabolic stability and providing a self-validating experimental framework for your own laboratory evaluations.
Physicochemical Causality: The "Why" Behind the Stability
To understand the metabolic behavior of these analogs, we must look beyond simple carbon-fluorine bond dissociation energies and examine how these groups perturb the overall physicochemical profile of the molecule.
The -OCF₃ Group (Trifluoromethoxy):
The -OCF₃ moiety is highly electronegative (Pauling χ = 3.7) and exceptionally lipophilic (1)[1]. Due to steric interactions and negative hyperconjugation (nO → σ*C–F), the -OCF₃ group is forced into a rigid, orthogonal conformation relative to the aromatic ring[1]. While the strong C-F bonds completely block oxidative metabolism at the ether site, the third fluorine atom has an outsized, dramatic impact on the molecule's overall lipophilicity (2)[2]. This surge in logP can inadvertently increase the binding affinity (
The -OCF₂H Group (Difluoromethoxy):
Conversely, the -OCF₂H group offers a highly nuanced, "Goldilocks" approach. It exhibits dynamic lipophilicity, allowing it to rotate around the O-CF₂H bond (
Quantitative Comparison of Physicochemical Properties
The following table summarizes the quantitative differences that drive the divergent pharmacokinetic behaviors of these functional groups.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity ( | -0.02 | +0.42 (Dynamic: +0.2 to +0.6) | +1.04 |
| Hammett Constant ( | -0.27 | +0.14 | +0.35 |
| Conformation (Aryl) | Coplanar | Dynamic / Rotatable | Orthogonal ( |
| H-Bond Donor Capacity | None | Yes (Lipophilic H-bond donor) | None |
| Metabolic Liability | High (O-dealkylation) | Low | Very Low (but increases logP) |
Logical Relationship: Fluorination vs. Clearance
The diagram below illustrates the causal pathways by which the choice of fluorinated ether impacts the overall metabolic clearance profile of a drug candidate.
Causal pathways linking fluorinated ether selection to overall metabolic clearance outcomes.
Self-Validating Experimental Protocol: In Vitro Microsomal Stability
To empirically compare the intrinsic clearance (
Workflow Visualization
Step-by-step workflow for the self-validating in vitro microsomal stability assay.
Step-by-Step Methodology & Causality
Step 1: Preparation & Pre-Incubation
-
Action: Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Add the test analog to a final concentration of 1 µM (ensure organic solvent like DMSO remains <0.1% v/v). Pre-incubate at 37°C for 5 minutes.
-
Causality: Microsomes must be pre-incubated with the test compound before initiating the reaction to ensure equilibrium binding to the microsomal proteins and to avoid thermal shock to the enzymes, which could skew early time-point kinetics. Keeping DMSO <0.1% prevents solvent-induced CYP inhibition.
Step 2: Self-Validating Controls
-
Action: Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance control). Crucially, prepare a Minus-NADPH negative control for each test compound.
-
Causality: The positive/negative controls validate the enzymatic viability of the specific microsome batch. The Minus-NADPH control is the cornerstone of self-validation: it confirms that any observed degradation is strictly CYP-dependent and not due to aqueous hydrolysis or non-specific binding to the plasticware.
Step 3: Reaction Initiation
-
Action: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last ensures a synchronized
start point across all wells, preventing premature metabolism.
Step 4: Time-Course Sampling & Quenching
-
Action: At
and minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). -
Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP proteins, halting the reaction precisely at the designated time point. The internal standard corrects for any volumetric variations during subsequent centrifugation and injection steps.
Step 5: Centrifugation & LC-MS/MS Quantification
-
Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate the elimination rate constant (
) and .
References
- BenchChem Technical Support Team. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem.
- MDPI.
- National Institutes of Health (NIH) / PMC. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." NIH.
- National Institutes of Health (NIH) / PMC.
Sources
Safety Operating Guide
Operational Safety & Disposal Guide: 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
Here is the comprehensive operational and disposal guide for 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene, designed for laboratory professionals and environmental health and safety (EHS) personnel.
As a highly specialized fluorinated building block (CAS: 1803827-57-7) [1], 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene is frequently utilized in drug discovery and agrochemical development. However, its structural combination of a nitroaromatic core and multiple fluorine substituents necessitates strict, procedurally sound handling and disposal protocols.
Improper disposal of polyfluorinated nitroaromatics poses severe environmental and infrastructural risks, primarily due to the generation of highly corrosive hydrogen fluoride (HF) gas and toxic nitrogen oxides (NOx) upon uncontrolled combustion [2].
Mechanistic Hazard Profiling
To manage a chemical safely, one must understand the causality behind its hazards. The disposal strategy for this compound is dictated by two primary structural features:
-
The Nitro Group (-NO2): Nitroaromatics are inherently energetic and toxic. They are known methemoglobinemia-inducing agents and can become highly reactive (potentially explosive) if subjected to strong reducing conditions or high heat in confined, unvented spaces.
-
The Fluorine Substituents (-F, -OCF2H): The carbon-fluorine bond is exceptionally strong, meaning the compound is environmentally persistent and resists standard biological degradation. When subjected to thermal destruction, the fluorine atoms are liberated as hydrogen fluoride (HF), a highly corrosive and toxic gas that rapidly degrades standard incinerator linings if not properly scrubbed [3].
Table 1: Physicochemical Hazard & Disposal Implications
| Structural Feature | Primary Hazard | Operational & Disposal Implication |
| Aromatic Halogens | Environmental persistence; HF generation upon combustion. | Must be strictly segregated into Halogenated Organic Waste . Requires high-temperature incineration with alkaline scrubbing. |
| Nitro Group | Toxicity (dermal/inhalation); energetic potential. | Avoid mixing waste with strong reducing agents (e.g., hydrides) or strong bases to prevent exothermic reactions. |
| Difluoromethoxy Group | Susceptibility to nucleophilic attack. | Keep waste stream free of strong nucleophiles (e.g., amines, alkoxides) to prevent unintended in-situ reactions. |
Step-by-Step Disposal Methodology
The following protocol outlines the self-validating system for the safe lifecycle management and final destruction of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene in a professional laboratory setting.
Step 1: Point-of-Generation Segregation
-
Action: Immediately route all waste containing this compound (including reaction filtrates, contaminated solvents, and initial washings) into a designated Halogenated Organic Waste container.
-
Causality: Segregation is critical. Mixing halogenated waste with non-halogenated streams drastically increases the cost of disposal and poses a regulatory violation, as halogenated streams require specialized thermal treatment to manage HF emissions [2].
Step 2: Primary Containment & Storage
-
Action: Store waste in high-density polyethylene (HDPE) jerricans or PTFE-lined amber glass bottles. Ensure containers are kept in a cool, well-ventilated secondary containment tray away from direct sunlight and incompatible chemicals (strong bases, reducing agents).
-
Causality: HDPE and PTFE offer superior chemical resistance to fluorinated organics and residual solvents, preventing leaching or container degradation prior to EHS collection.
Step 3: Spill Response & Decontamination Protocol
-
Action: In the event of a spill, immediately don appropriate PPE (nitrile gloves, safety goggles, lab coat). Absorb liquid spills using an inert, non-combustible absorbent material such as vermiculite or dry sand.
-
Action: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Wash the affected area with a mild detergent solution, collecting the wash water as hazardous aqueous waste.
-
Causality: Using non-combustible absorbents prevents the creation of a highly flammable matrix. Standard paper towels should be avoided for concentrated spills of nitroaromatics due to the risk of creating a sensitized, combustible mixture.
Step 4: Institutional Transfer & Final Destruction
-
Action: Transfer the properly labeled waste to your institutional EHS department. Final destruction must be executed by a licensed hazardous waste facility via high-temperature rotary kiln incineration (>1000°C) .
-
Causality: Temperatures exceeding 1000°C are required to fully break the robust C-F bonds. The incinerator must be equipped with flue gas desulfurization and alkaline wet scrubbers (e.g., calcium hydroxide spray) to neutralize the resulting HF and NOx gases into benign salts (e.g., calcium fluoride) before atmospheric release [3].
Waste Stream Workflow Visualization
The following diagram illustrates the critical path for the compliant disposal of polyfluorinated nitroaromatics, highlighting the necessary infrastructural interventions.
Workflow for the segregation and compliant thermal destruction of halogenated nitroaromatics.
References
-
United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management Guidelines. Retrieved March 4, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Personal protective equipment for handling 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
An Expert Guide to the Safe Handling of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their scientific goals safely and efficiently. The compound 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene represents a novel scaffold with significant potential in medicinal chemistry and materials science. Its unique electronic and structural properties, however, necessitate a handling protocol grounded in a deep understanding of its constituent functional groups. This guide provides a comprehensive, experience-driven framework for the safe management of this compound, from risk assessment to final disposal.
The Hazard Profile: A Synthesis of Functional Group Risks
To build a robust safety plan, we must deconstruct the molecule and analyze the hazards associated with its key components: the nitroaromatic system, the difluoromethoxy group, and the aryl fluorides.
-
Nitroaromatic Core : This is the primary driver of toxicological concern. Aromatic nitro compounds are well-documented to be readily absorbed through the skin and can cause methemoglobinemia upon acute exposure, a serious condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[2][3] Symptoms can include cyanosis (bluish skin), fatigue, dizziness, and headache.[3] Chronic exposure has been associated with similar effects, and some nitroaromatics are classified as suspected carcinogens.[1][3]
-
Fluorinated Moieties (Aryl-F and OCF₂H) : The presence of fluorine atoms significantly alters a molecule's chemical and biological properties.[4] While the difluoromethoxy group is generally considered more metabolically stable than a simple methoxy group, the overall molecule should be treated as a skin, eye, and respiratory irritant, consistent with data for related fluoronitrobenzenes.[5][6][7] Inhalation, ingestion, and skin contact are all potential routes of harmful exposure.
-
Ether Functionality (Difluoromethoxy) : While many ethers pose a risk of forming explosive peroxides over time, this risk is likely reduced in this molecule due to the deactivating, electron-withdrawing effects of the fluorines and the nitro-substituted aromatic ring.[8] Nevertheless, it is prudent practice to date the container upon receipt and opening and to store it away from light and heat.[8]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered PPE strategy is crucial. The selection is based on providing a robust barrier against the primary hazards of skin absorption and splashes of this toxic and irritating compound.
Table 1: Recommended Personal Protective Equipment
| Category | Specific PPE | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors, while the face shield offers a secondary layer of protection for the entire face, which is critical when handling toxic or corrosive materials.[9][10] |
| Hand Protection | Double-gloving: Nitrile inner glove with a Butyl Rubber or Viton™ outer glove. | Skin absorption is a primary exposure route for nitroaromatics.[2] A single pair of nitrile gloves offers only incidental splash protection.[11] An outer glove of butyl rubber or Viton™ provides superior resistance to aromatic and halogenated hydrocarbons, ensuring protection during extended handling.[11][12] |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down. | Protects skin and personal clothing from incidental splashes. An FR coat is recommended as a best practice when working with any organic compound, many of which are combustible.[10] For larger quantities, a chemical-resistant apron should be worn over the lab coat.[11] |
| Respiratory Protection | Not required if all handling is performed within a certified chemical fume hood. | Engineering controls are the primary method for minimizing inhalation risk.[13] All manipulations of this compound, including weighing, transfers, and reaction setup, must occur in a properly functioning fume hood.[1] |
Diagram 1: PPE Selection & Verification Workflow
Caption: Workflow for hazard-based PPE selection and verification.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow minimizes the risk of exposure and incidents.
-
Preparation :
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Designate a specific area within the hood for this work.
-
Assemble and inspect all required PPE as outlined in Table 1.
-
Ensure an appropriate spill kit with non-combustible absorbent material (e.g., vermiculite or sand) is readily accessible.[14]
-
Have designated, labeled waste containers ready before you begin.[15]
-
-
Aliquotting and Transfer :
-
Perform all transfers of the material inside the fume hood.
-
Use disposable plastic pipettes or dedicated glassware for transfers to avoid cross-contamination.
-
For weighing, tare a sealed container (e.g., a vial with a cap), add the material inside the hood, and re-seal before moving to the balance. This prevents contamination of the balance and the lab environment.
-
-
Reaction and Workup :
-
Set up reactions in the designated area of the fume hood. Ensure all glassware is securely clamped.
-
If heating is required, use a heating mantle with a thermocouple and a secondary container to prevent spills.
-
All subsequent workup steps (e.g., extractions, quenching, chromatography) must be conducted within the fume hood.
-
-
Decontamination :
-
Upon completion, decontaminate all non-disposable equipment (glassware, stir bars, etc.) that came into contact with the compound. A triple rinse with a suitable organic solvent (e.g., acetone, ethyl acetate) is recommended. The rinseate must be collected as hazardous waste.
-
Wipe down the work surface inside the fume hood with the same solvent, followed by soap and water.
-
Carefully doff PPE, removing the outer gloves first and turning them inside-out. Dispose of all contaminated disposable items in the designated solid hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.[1]
-
Disposal Plan: Ensuring a Safe End-of-Life
Proper waste management is a legal and ethical responsibility.[16] Improper disposal can lead to costly incidents and environmental harm.
-
Waste Segregation is Critical : Halogenated and non-halogenated waste streams must be kept separate.[17][18] This compound contains fluorine, so all waste associated with it is classified as halogenated .
-
Liquid Waste : Collect all liquid waste containing this compound, including reaction mother liquors and solvent rinses, in a clearly labeled, sealed container marked "Halogenated Organic Waste."
-
Solid Waste : Collect all contaminated disposable items (gloves, pipette tips, absorbent paper, silica gel) in a separate, clearly labeled, sealed container or bag marked "Contaminated Solid Waste."
-
-
Labeling : All waste containers must have a hazardous waste label detailing all constituents, including the full chemical name "1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene."[15]
-
Storage : Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.[15] Never pour this chemical waste down the drain.[18]
Diagram 2: Chemical Waste Disposal Workflow
Caption: Decision workflow for proper chemical waste segregation and disposal.
By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene, fostering a culture of safety that is the bedrock of scientific innovation.
References
-
American Chemical Society. Safety in Academic Chemistry Laboratories. [Link]
-
OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]
-
National Association of Safety Professionals. OSHA Requirements for HazCom Compliance. [Link]
-
National Center for Biotechnology Information. OSHA Chemical Hazards And Communication - StatPearls. [Link]
-
Princeton University Environmental Health & Safety. Personal Protective Equipment Selection Guide. [Link]
-
Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
International Labour Organization. Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Mancomm. Hazardous Materials Compliance: OSHA Standards and Best Practices. [Link]
-
American Chemical Society. Safety Tipsheets & Best Practices. [Link]
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Lab Manager. American Chemical Society Issues Guidelines for Safer Research Laboratories. [Link]
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University of Massachusetts Boston. Handling and Care of Peroxide-Forming and Nitro Compounds. [Link]
-
American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
-
University of Nevada, Reno. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. [Link]
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University of Georgia. SOP for Nitro Compounds. [Link]
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American Chemical Society. Safety Guidelines for the Chemistry Professional. [Link]
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San José State University. Personal Protective Equipment: Hands. [Link]
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RiskAssess. Disposal of chemical wastes. [Link]
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National Center for Biotechnology Information. The Dark Side of Fluorine. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
University of Regensburg. Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
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Stanford University. Personal Protective Equipment Requirements. [Link]
-
Monash University. Chemical Waste Disposal. [Link]
-
American Chemistry Council. Protective Equipment. [Link]
-
Fisher Scientific. Safety Data Sheet: 2,6-Difluoronitrobenzene. [Link]
-
University of California, Santa Cruz. Appendix I - Hazards Of Functional Groups. [Link]
-
GOV.UK. Nitrobenzene: toxicological overview. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
